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  • Product: 1-(4-Boc-Piperazino)-3,5-dibromobenzene
  • CAS: 1121596-44-8

Core Science & Biosynthesis

Foundational

1-(4-Boc-Piperazino)-3,5-dibromobenzene CAS number 1121596-44-8

An In-depth Technical Guide to 1-(4-Boc-Piperazino)-3,5-dibromobenzene (CAS: 1121596-44-8) Introduction: A Versatile Scaffold for Modern Drug Discovery 1-(4-Boc-Piperazino)-3,5-dibromobenzene, also known as tert-butyl 4-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Boc-Piperazino)-3,5-dibromobenzene (CAS: 1121596-44-8)

Introduction: A Versatile Scaffold for Modern Drug Discovery

1-(4-Boc-Piperazino)-3,5-dibromobenzene, also known as tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate, is a key building block in medicinal chemistry. Its structure is strategically designed for versatility, incorporating a dibrominated aromatic ring and a Boc-protected piperazine moiety. This combination offers chemists a powerful tool for constructing complex molecular architectures through sequential and site-selective functionalization. The two bromine atoms serve as reactive handles for various palladium-catalyzed cross-coupling reactions, while the protected piperazine provides a nucleophilic center that can be revealed and derivatized in a later synthetic step. This inherent modularity makes it an invaluable intermediate in the synthesis of novel therapeutic agents, particularly for creating libraries of compounds for structure-activity relationship (SAR) studies. The N-aryl piperazine scaffold is a well-established pharmacophore found in numerous approved drugs, highlighting the importance of this intermediate in developing treatments for conditions ranging from central nervous system disorders to oncology.[1]

Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its effective use in a research setting. The key physicochemical data for 1-(4-Boc-Piperazino)-3,5-dibromobenzene are summarized below.

PropertyValueSource
CAS Number 1121596-44-8[2]
Molecular Formula C₁₅H₂₀Br₂N₂O₂[2]
Molecular Weight 420.16 g/mol [2]
MDL Number MFCD11872514[2]
Appearance Typically a solid (e.g., white powder)[3]
Hazard Statement Irritant[2]

Researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and its reagents. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthesis: The Buchwald-Hartwig Amination Pathway

The most direct and efficient method for synthesizing 1-(4-Boc-Piperazino)-3,5-dibromobenzene is the Buchwald-Hartwig amination.[1][4] This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, offering a powerful alternative to traditional methods that often require harsh conditions.[5] The reaction couples N-Boc-piperazine with an aryl halide, in this case, 1,3,5-tribromobenzene.

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd₂(dba)₃): Palladium is the cornerstone of the catalytic cycle, cycling between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition and reductive elimination.

  • Phosphine Ligand (e.g., XPhos, RuPhos): The choice of ligand is critical. Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. They also stabilize the palladium catalyst and prevent its decomposition, leading to higher yields and cleaner reactions.[6]

  • Base (e.g., NaOt-Bu, K₂CO₃): A base is required to deprotonate the amine (N-Boc-piperazine), making it a more potent nucleophile for the coupling reaction. Strong, non-nucleophilic bases like sodium tert-butoxide are often preferred to achieve high reaction rates at moderate temperatures.

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and deactivation.

G cluster_reactants Reactants cluster_conditions Conditions 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene Product 1-(4-Boc-Piperazino)-3,5-dibromobenzene 1,3,5-Tribromobenzene->Product Aryl Halide N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Product Amine Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Phosphine Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: General reaction scheme for the synthesis.

Self-Validating Experimental Protocol: Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis, designed to be self-validating through in-process controls and final characterization.

Materials & Reagents:

  • 1,3,5-Tribromobenzene

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1,3,5-tribromobenzene (1.0 eq), N-Boc-piperazine (1.1 eq), and sodium tert-butoxide (1.4 eq).

    • Seal the flask with a rubber septum. Evacuate and backfill the flask with argon gas three times to establish an inert atmosphere.

  • Catalyst Pre-mixing and Addition:

    • In a separate vial under argon, add the palladium catalyst Pd₂(dba)₃ (0.01-0.02 eq) and the ligand XPhos (0.02-0.04 eq).

    • Add anhydrous toluene to the main reaction flask via syringe and stir to dissolve the reactants.

    • Add the catalyst/ligand mixture to the reaction flask.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (1,3,5-tribromobenzene) is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to isolate the desired product. The polarity can be optimized based on TLC analysis.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the structure of tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate.

Reactivity and Applications in Drug Development

The synthetic utility of 1-(4-Boc-Piperazino)-3,5-dibromobenzene lies in its capacity for sequential, controlled diversification.

  • Functionalization of the Aryl Bromides: The two bromine atoms are prime sites for further C-C, C-N, C-O, or C-S bond-forming reactions. Palladium-catalyzed cross-coupling reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), or another Buchwald-Hartwig amination (with a different amine) can be employed to introduce a wide array of substituents. This allows for extensive exploration of the chemical space around the core scaffold.

  • Deprotection and Functionalization of the Piperazine Nitrogen: The tert-butyloxycarbonyl (Boc) protecting group is stable under the basic conditions of many cross-coupling reactions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid (TFA) in dichloromethane). This unmasks the secondary amine on the piperazine ring, which can then be functionalized through various reactions:

    • Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

    • Alkylation: Reaction with alkyl halides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

This dual reactivity allows for the synthesis of complex molecules with precisely controlled structures, which is essential for optimizing the pharmacological properties of a drug candidate.

G cluster_path1 Pathway 1: Aryl Functionalization cluster_path2 Pathway 2: Piperazine Functionalization Start 1-(4-Boc-Piperazino)- 3,5-dibromobenzene P1_Step1 Suzuki, Sonogashira, Heck, etc. Start->P1_Step1 Position 3, 5 P2_Step1 Acidic Deprotection (TFA) Start->P2_Step1 Position 1' P1_Product Di-substituted Boc-Piperazine Derivative P1_Step1->P1_Product P2_Intermediate 3,5-Dibromophenylpiperazine P2_Step1->P2_Intermediate P2_Step2 Acylation, Alkylation, Reductive Amination P2_Intermediate->P2_Step2 P2_Product N-Functionalized Dibromo Derivative P2_Step2->P2_Product

Caption: Key diversification pathways for the core scaffold.

Conclusion

1-(4-Boc-Piperazino)-3,5-dibromobenzene is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its synthesis via robust methods like the Buchwald-Hartwig amination is well-established. The true value of this intermediate is realized in its predictable and versatile reactivity, which permits chemists to systematically modify its structure at three distinct points. This enables the rapid generation of diverse compound libraries, accelerating the identification and optimization of new drug candidates across a multitude of therapeutic areas. As such, it will continue to be a valuable tool for researchers and scientists dedicated to advancing the field of medicinal chemistry.

References

  • USA Chemical Suppliers - Products: '0-9', Page: 117. American Chemical Suppliers.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. National Institutes of Health.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024).
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem. BenchChem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. National Institutes of Health.
  • (PDF) One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - ResearchGate. ResearchGate.
  • tert-Butyl 4-(3,5-dibromophenyl)-piperazine-1-carboxylate - Matrix Scientific. Matrix Scientific.
  • CN108033931B - Synthesis method of N-Boc piperazine - Google Patents. Google Patents.
  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. ResearchGate.
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. ResearchGate.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025).
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. National Institutes of Health.

Sources

Exploratory

physical properties of 1-(4-Boc-Piperazino)-3,5-dibromobenzene

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Boc-Piperazino)-3,5-dibromobenzene Introduction 1-(4-Boc-piperazino)-3,5-dibromobenzene (tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Boc-Piperazino)-3,5-dibromobenzene

Introduction

1-(4-Boc-piperazino)-3,5-dibromobenzene (tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate) is a key intermediate in synthetic organic chemistry, particularly valued in the development of novel pharmaceutical agents. Its bifunctional nature, featuring a protected piperazine moiety for nucleophilic substitution and a dibrominated benzene ring for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), makes it a versatile building block. A thorough understanding of its physical properties is paramount for researchers in process development and medicinal chemistry to ensure reproducibility, optimize reaction conditions, and meet rigorous purity standards.

This guide provides a comprehensive overview of the essential physical properties of this compound and outlines the standard methodologies for their experimental determination. The protocols described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for drug development professionals.

Compound Identification and Core Properties

The foundational data for any chemical entity begins with its unique identifiers and fundamental molecular properties. These values are critical for documentation, registration, and stoichiometric calculations.

PropertyValueSource
IUPAC Name tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate-
CAS Number 1121596-44-8[1]
MDL Number MFCD11872514[1]
Molecular Formula C₁₅H₂₀Br₂N₂O₂-
Molecular Weight 420.14 g/mol -
Canonical SMILES C1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=CC(=C2)Br)Br-

Recommended Storage and Handling

Based on the reactivity of related Boc-protected amines and halogenated aromatics, proper storage is crucial to maintain the integrity of the compound.

  • Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent hydrolysis of the Boc-protecting group and other potential degradation pathways.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any potential dust or vapors.

Experimental Characterization Workflow

A systematic approach is essential for the complete and accurate characterization of a key synthetic intermediate. The following workflow outlines the logical progression of analysis from basic physical observation to detailed structural confirmation.

characterization_workflow cluster_0 Initial Assessment cluster_1 Structural & Identity Confirmation cluster_2 Purity & Quality Control sample Material Sample visual Visual Inspection (Appearance, Color) sample->visual mp Melting Point (Purity Indicator) sample->mp sol Solubility Screen sample->sol hplc HPLC-UV/MS (Purity, Impurity Profile) mp->hplc Correlate with Purity Data nmr NMR Spectroscopy (¹H, ¹³C) sol->nmr Select NMR Solvent final Data Compilation & Certificate of Analysis nmr->final ms Mass Spectrometry (Molecular Weight, Isotopic Pattern) ms->final ir IR Spectroscopy (Functional Groups) ir->final hplc->final

Caption: Logical workflow for the comprehensive characterization of a synthetic intermediate.

Physical and Chemical Properties: Protocols & Interpretation

Appearance
  • Methodology: A small quantity of the material is placed on a clean, white surface (like a watch glass) and observed under adequate lighting.

  • Expected Result: Based on analogous compounds like 1,4-dibromobenzene, which is a white solid, 1-(4-Boc-piperazino)-3,5-dibromobenzene is expected to be a white to off-white crystalline solid or powder.[2][3][4] Any significant coloration (e.g., yellow or brown) may indicate the presence of impurities.

Melting Point

The melting point is a critical indicator of purity. A sharp melting range suggests high purity, while a broad or depressed range typically indicates the presence of impurities.

  • Methodology (Capillary Method):

    • Load a small, dry sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • Place the tube in a calibrated melting point apparatus.

    • Heat at a rate of 5-10 °C/min for a preliminary run to estimate the approximate melting point.

    • For an accurate measurement, repeat with a fresh sample, heating rapidly to about 15-20 °C below the estimated melting point, then reduce the heating rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂.

  • Expected Result: While no specific literature value is available, a high-purity sample is expected to exhibit a sharp melting range.

Solubility

Understanding solubility is crucial for selecting appropriate solvents for reactions, purification (crystallization), and analytical techniques like NMR and HPLC.

  • Methodology:

    • To a series of small vials, add approximately 10 mg of the compound.

    • Add a common laboratory solvent (e.g., Water, Ethanol, Methanol, Dichloromethane, Chloroform, Ethyl Acetate, Hexanes, DMSO) dropwise, with agitation, up to 1 mL.

    • Observe and classify the solubility as:

      • Soluble: A clear solution is formed.

      • Sparingly Soluble: Partial dissolution occurs.

      • Insoluble: No visible dissolution.

  • Predicted Solubility Profile:

SolventPolarityTypePredicted SolubilityRationale
WaterHighPolar ProticInsolubleThe large, non-polar dibromophenyl and Boc groups dominate the structure.
HexanesLowNon-polarSparingly SolubleMay have some solubility due to the large non-polar regions.
Dichloromethane (DCM)MediumPolar AproticSolubleOften a good solvent for moderately polar organic compounds.
Chloroform (CHCl₃)MediumPolar AproticSolubleSimilar to DCM, excellent for NMR analysis.
Ethyl AcetateMediumPolar AproticSolubleGood solvent for chromatography and extraction.
Methanol / EthanolHighPolar ProticSparingly SolubleThe polar alcohol may interact with the carbonyl and amine groups, but overall solubility might be limited.
DMSO / DMFHighPolar AproticSolubleThese strong aprotic solvents are generally effective for a wide range of organic molecules.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts (δ) are based on the analysis of the compound's constituent fragments.

  • ¹H NMR (Proton NMR):

    • Methodology: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals:

      • ~1.49 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector.

      • ~3.20 ppm (triplet, 4H): The four protons on the piperazine ring adjacent to the phenyl group (CH₂-N-Ar).

      • ~3.60 ppm (triplet, 4H): The four protons on the piperazine ring adjacent to the Boc group (CH₂-N-Boc). The signals for the piperazine protons are expected to be broad triplets due to chair-chair interconversion.[5]

      • ~7.0-7.5 ppm (multiplet, 3H): The protons on the dibrominated aromatic ring. One proton will be a triplet (H4), and two will be doublets (H2, H6), exhibiting a characteristic meta-coupling pattern.

  • ¹³C NMR (Carbon NMR):

    • Methodology: Use the same sample as for ¹H NMR and acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals:

      • ~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.

      • ~40-50 ppm: Two signals for the piperazine ring carbons.

      • ~80.1 ppm: The quaternary carbon of the tert-butyl group.

      • ~115-140 ppm: Signals for the aromatic carbons, including two C-Br bearing carbons.

      • ~154.7 ppm: The carbonyl carbon of the Boc group.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition. The presence of two bromine atoms creates a highly characteristic isotopic pattern.

  • Methodology: Analyze the sample via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Expected Result:

    • Molecular Ion Peak: A cluster of peaks corresponding to [M+H]⁺ (m/z 421.0) or [M+Na]⁺ (m/z 443.0).

    • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). For a molecule with two bromine atoms, a characteristic M, M+2, M+4 pattern will be observed with a relative intensity ratio of approximately 1:2:1. This is a definitive confirmation of a dibrominated compound.

ms_pattern xaxis yaxis xlabel m/z ylabel Relative Intensity p1 M d1 p1->d1 p2 M+2 d2 p2->d2 p3 M+4 d3 p3->d3 d1->d2 d2->d3 l1 ~50% l2 ~100% l3 ~50%

Caption: Expected 1:2:1 isotopic pattern for a dibrominated compound in mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a non-volatile organic compound.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile or Methanol). Dilute to ~0.1 mg/mL for analysis.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

    • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

  • Expected Result: A high-purity sample (>98%) will show a single major peak with minimal secondary peaks.

Summary of Physicochemical Data

The following table summarizes the expected and definitive physical properties of 1-(4-Boc-piperazino)-3,5-dibromobenzene.

ParameterExpected Value / CharacteristicTechnique
Appearance White to off-white solidVisual Inspection
Molecular Weight 420.14 g/mol Calculation
¹H NMR Signals at ~1.49, 3.20, 3.60, 7.0-7.5 ppmNMR Spectroscopy
MS (ESI+) m/z 421.0 [M+H]⁺ with 1:2:1 isotopic clusterMass Spectrometry
Purity ≥98%HPLC
Solubility Soluble in DCM, CHCl₃, Ethyl Acetate; Insoluble in waterSolubility Screen

References

  • PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. 1,4-Dibromobenzene. National Center for Biotechnology Information. [Link]

  • Wikipedia. 1,4-Dibromobenzene. [Link]

  • PubChem. 1,3-Dibromobenzene. National Center for Biotechnology Information. [Link]

  • Chemdad Co., Ltd. 1,4-Dibromobenzene. [Link]

  • Prasanthi, G. et al. Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, Vol. 5, Issue 1, 2014. [Link]

Sources

Foundational

solubility of tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate

An In-Depth Technical Guide to the Solubility of tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in D...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, aqueous solubility is a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poorly soluble compounds often face significant hurdles in formulation and may exhibit variable absorption, leading to suboptimal clinical outcomes.

Tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate is a notable intermediate in the synthesis of various biologically active molecules.[1] Its structural motifs, including the piperazine core, are prevalent in many marketed drugs.[2] Understanding the solubility of this compound is therefore not merely an academic exercise but a critical step in the early stages of drug development, informing decisions on formulation strategies and predicting in vivo behavior. This guide will delve into the theoretical and practical aspects of determining the solubility of this promising, yet sparsely characterized, compound.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure is fundamental to predicting its solubility. Tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate possesses a unique combination of functional groups that influence its interaction with various solvents.

PropertyValueSource
CAS Number 1121596-44-8[3]
Molecular Formula C15H20Br2N2O2[3]
Molecular Weight 420.16 g/mol [3]
Appearance Solid (predicted)[4]

The presence of the bulky, nonpolar tert-butyl group and the two bromine atoms on the phenyl ring contributes to the molecule's lipophilicity, suggesting a preference for organic solvents. Conversely, the piperazine ring, with its two nitrogen atoms, can participate in hydrogen bonding, which may enhance solubility in polar protic solvents. The interplay of these structural features dictates the overall solubility profile.

Factors Influencing the Solubility of Piperazine Derivatives

The solubility of piperazine derivatives is a complex interplay of various molecular and environmental factors. Key properties that influence their dissolution behavior include polarity, the capacity for hydrogen bonding, and the overall flexibility of the molecule.[5] Generally, piperazine itself is highly soluble in water and various organic solvents like ethanol and methanol.[6] The solubility of its derivatives can be significantly altered by the nature of the substituents attached to the piperazine ring. For instance, the introduction of large, nonpolar groups is likely to decrease aqueous solubility. The temperature of the solvent also plays a crucial role, with solubility often increasing at higher temperatures.[6]

Experimental Determination of Solubility: A Rigorous Approach

Given the absence of published solubility data for tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the thermodynamic solubility of this compound in various relevant media.

Diagram of the Experimental Workflow

Solubility Determination Workflow Workflow for Determining Thermodynamic Solubility cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound Synthesize and Purify Compound ShakeFlask Shake-Flask Method: Add excess solid to solvent Compound->ShakeFlask Solvents Prepare Relevant Solvents (e.g., Water, PBS, SGF, SIF, Organic Solvents) Solvents->ShakeFlask Equilibrate Equilibrate at Controlled Temperature (e.g., 24-48 hours) ShakeFlask->Equilibrate Separate Separate Solid and Liquid Phases (Centrifugation/Filtration) Equilibrate->Separate Quantify Quantify Solute Concentration (e.g., HPLC-UV, LC-MS) Separate->Quantify Data Record and Analyze Data Quantify->Data

Caption: A schematic of the shake-flask method for determining thermodynamic solubility.

Detailed Step-by-Step Protocol: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[7]

  • Material Preparation:

    • Ensure the tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate is of high purity, confirmed by analytical techniques such as NMR and mass spectrometry.

    • Prepare a range of solvents relevant to pharmaceutical development. This should include purified water, phosphate-buffered saline (PBS) at various pH levels (e.g., 5.0, 6.8, 7.4), simulated gastric fluid (SGF), and simulated intestinal fluid (SIF).[8] Organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) should also be included.[9]

  • Experimental Setup:

    • Add an excess amount of the solid compound to a known volume of each solvent in separate, sealed vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) to mimic ambient and physiological conditions, respectively.

  • Equilibration:

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[7]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe equipped with a filter (e.g., a 0.22 µm PVDF filter). Alternatively, the samples can be centrifuged at high speed to pellet the excess solid before taking an aliquot of the supernatant.

  • Quantification:

    • Accurately dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

  • Data Analysis and Reporting:

    • Calculate the solubility in each solvent, typically expressed in mg/mL or µg/mL.

    • Report the mean solubility and standard deviation from at least three replicate experiments for each solvent.

Anticipated Solubility Profile and Formulation Considerations

Based on the structural analysis, it is anticipated that tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate will exhibit low aqueous solubility. The presence of the dibromophenyl and tert-butyl groups likely renders the molecule hydrophobic. However, it is expected to be more soluble in organic solvents.[2]

For drug development purposes, if the aqueous solubility is indeed low, several formulation strategies can be employed to enhance it. These include:

  • pH adjustment: For ionizable compounds, altering the pH of the formulation can significantly increase solubility.

  • Use of co-solvents: The addition of a water-miscible organic solvent can increase the solubility of a lipophilic compound.

  • Surfactants: These can form micelles that encapsulate the drug, increasing its apparent solubility.[10]

  • Solid dispersions: Dispersing the drug in a polymer matrix at the molecular level can enhance its dissolution rate.[10]

Conclusion

While specific, quantitative solubility data for tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate is not yet widely available, a comprehensive understanding of its molecular structure and the established methodologies for solubility determination provide a clear path forward for its characterization. The experimental protocol detailed in this guide offers a robust framework for researchers to generate the critical data needed to advance the development of drug candidates derived from this important intermediate. A thorough investigation of its solubility profile will undoubtedly pave the way for rational formulation design and ultimately, the successful clinical translation of novel therapeutics.

References

  • PubChem. tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate. Available from: [Link]

  • ResearchGate. Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures | Request PDF. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

  • Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • National Institutes of Health. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC. Available from: [Link]

  • Solubility of Things. Piperazine. Available from: [Link]

  • SINTEF. Solid liquid solubility of piperazine. Available from: [Link]

  • ResearchGate. (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

  • ResearchGate. (PDF) Absorption rates and CO2 solubility in new piperazine blends. Available from: [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]

Sources

Exploratory

The Strategic Role of 1-(4-Boc-Piperazino)-3,5-dibromobenzene in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the multifaceted role of 1-(4-Boc-piperazino)-3,5-dibromobenzene as a pivotal building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the multifaceted role of 1-(4-Boc-piperazino)-3,5-dibromobenzene as a pivotal building block in contemporary medicinal chemistry. We will explore its synthetic utility, focusing on key palladium-catalyzed cross-coupling reactions, and its strategic importance in the construction of diverse compound libraries targeting critical therapeutic areas. This guide will delve into the rationale behind its use in developing kinase inhibitors and G-protein coupled receptor (GPCR) modulators, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

Introduction: The Privileged 3,5-Disubstituted Phenylpiperazine Scaffold

The piperazine ring is a ubiquitous motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[1] When incorporated into a phenylpiperazine structure, it often serves as a versatile scaffold for engaging with biological targets. The 1-(4-Boc-piperazino)-3,5-dibromobenzene molecule offers a strategically designed starting point for accessing a particularly valuable chemical space: the 3,5-disubstituted phenylpiperazine core.

The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, stepwise functionalization, while the two bromine atoms on the phenyl ring at the meta positions provide reactive handles for introducing a wide range of substituents through modern cross-coupling methodologies. This trifunctional handle (two bromines and a de-protectable nitrogen) allows for the systematic exploration of the chemical space around the core scaffold, a critical aspect of lead optimization in drug discovery.

Synthetic Utility: A Gateway to Molecular Diversity

The true power of 1-(4-Boc-piperazino)-3,5-dibromobenzene lies in the reactivity of its dibrominated aromatic ring. The bromine atoms are ideal substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, which are common features in many kinase inhibitors. By reacting 1-(4-Boc-piperazino)-3,5-dibromobenzene with various aryl or heteroaryl boronic acids, a diverse library of 3,5-di(hetero)aryl-phenylpiperazine derivatives can be rapidly assembled. This allows for the exploration of different substituents that can interact with specific pockets of a target protein.

Representative Experimental Protocol: Double Suzuki-Miyaura Coupling

Objective: To synthesize tert-butyl 4-(3,5-di(pyridin-3-yl)phenyl)piperazine-1-carboxylate.

Materials:

  • 1-(4-Boc-piperazino)-3,5-dibromobenzene

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add 1-(4-Boc-piperazino)-3,5-dibromobenzene (1.0 eq.), pyridine-3-boronic acid (2.5 eq.), and potassium carbonate (4.0 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.2 eq.).

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired product.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are central to the structure of many GPCR ligands. This reaction allows for the coupling of a wide variety of primary and secondary amines to the dibromobenzene core, introducing key pharmacophoric elements. The ability to introduce diverse amine functionalities is crucial for modulating receptor affinity and selectivity.

Representative Experimental Protocol: Double Buchwald-Hartwig Amination

Objective: To synthesize tert-butyl 4-(3,5-bis(phenylamino)phenyl)piperazine-1-carboxylate.

Materials:

  • 1-(4-Boc-piperazino)-3,5-dibromobenzene

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To a flame-dried Schlenk tube, add 1-(4-Boc-piperazino)-3,5-dibromobenzene (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).

  • Evacuate and backfill the tube with argon.

  • Add aniline (2.2 eq.), sodium tert-butoxide (2.5 eq.), and anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired product.

Applications in Drug Discovery

The 3,5-disubstituted phenylpiperazine scaffold derived from 1-(4-Boc-piperazino)-3,5-dibromobenzene is a "privileged" structure in medicinal chemistry, appearing in numerous compounds targeting a range of diseases.

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure that binds to the ATP-binding site of the kinase. The 3,5-disubstituted phenylpiperazine scaffold is well-suited for this purpose, with the central phenylpiperazine acting as a core to which two (hetero)aryl groups are attached. These flanking groups can be tailored to interact with specific regions of the kinase active site, leading to potent and selective inhibition. For instance, derivatives of this scaffold have been explored as inhibitors of c-Met and Aurora kinases, which are implicated in various cancers.[1][2]

Target Kinase Significance Role of 3,5-Disubstituted Phenylpiperazine
c-MetOverexpressed in many tumors; involved in cell proliferation, survival, and metastasis.The diaryl scaffold can mimic the hinge-binding motif of known inhibitors.
Aurora KinasesKey regulators of mitosis; overexpressed in various cancers.[1]The two aryl groups can be optimized to achieve selectivity for different Aurora kinase isoforms.

Workflow for Kinase Inhibitor Synthesis

G A 1-(4-Boc-piperazino)- 3,5-dibromobenzene B Double Suzuki-Miyaura Coupling with Heteroarylboronic Acids A->B C Boc Deprotection B->C D Amide Coupling or Reductive Amination C->D E Final Kinase Inhibitor D->E

Caption: Synthetic workflow for kinase inhibitors.

GPCR Ligands: Modulating Neurological Pathways

The arylpiperazine motif is a classic pharmacophore for ligands of serotonin (5-HT) and dopamine (D₂) receptors, which are key targets for the treatment of various central nervous system (CNS) disorders.[3] The 3,5-disubstitution pattern allows for the introduction of functionalities that can fine-tune the affinity and selectivity for different receptor subtypes. For example, one substituent might be designed to interact with a specific sub-pocket of the receptor, while the other can be used to modulate physicochemical properties.

Target Receptor Therapeutic Area Role of 3,5-Disubstituted Phenylpiperazine
Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A)Depression, Anxiety, Schizophrenia[3]The disubstitution allows for the exploration of SAR to achieve desired agonist/antagonist profiles.
Dopamine Receptors (e.g., D₂)Schizophrenia, Parkinson's Disease[4]The scaffold can be elaborated to mimic the binding modes of known dopaminergic ligands.

Signaling Pathway Modulation

G cluster_0 Cell Membrane Ligand Arylpiperazine Ligand GPCR GPCR (e.g., 5-HT Receptor) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: GPCR signaling modulation by arylpiperazine ligands.

Structure-Activity Relationship (SAR) Insights

The 3,5-disubstitution pattern offers a rich platform for SAR studies. By systematically varying the substituents at these positions, researchers can probe the steric and electronic requirements of the target's binding site. For example, in the context of kinase inhibitors, replacing a phenyl group with a pyridine can introduce a hydrogen bond acceptor, potentially increasing affinity. Similarly, for GPCR ligands, the nature of the substituents can influence whether the compound acts as an agonist, antagonist, or inverse agonist.

Conclusion

1-(4-Boc-piperazino)-3,5-dibromobenzene is a highly valuable and versatile building block in medicinal chemistry. Its strategic design allows for the efficient synthesis of libraries of 3,5-disubstituted phenylpiperazine derivatives through robust and well-established palladium-catalyzed cross-coupling reactions. This scaffold has proven to be a "privileged" structure in the development of both kinase inhibitors and GPCR ligands, demonstrating its broad applicability in drug discovery. The ability to systematically modify the substituents at the 3 and 5 positions provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties, making this starting material a cornerstone for the development of novel therapeutics.

References

  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link]

  • Cui, J. J., Shen, H., Lescarbeau, A., Li, X., Wu, W., & Raponi, M. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl). Bioorganic & Medicinal Chemistry Letters, 21(21), 6493–6499. [Link]

  • Di Pietro, O., & Napolitano, F. (2019). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Molecules, 24(23), 4275. [Link]

  • Bandgar, B. P., Totre, J. V., Gawande, S. S., Khobragade, C. N., Warangkar, S. C., & Kadam, P. D. (2010). Synthesis of novel 3,5-diaryl pyrazole derivatives using combinatorial chemistry as inhibitors of tyrosinase as well as potent anticancer, anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 18(16), 6149–6155. [Link]

  • Moorthy, N. S. H. N., & Trivedi, P. (2018). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 92(5), 1617-1641. [Link]

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Sua, S., Wu, C. C., Chen, Y. C., & Yeh, T. K. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry, 145, 784–796. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling of 1-(4-Boc-Piperazino)-3,5-dibromobenzene

For: Researchers, scientists, and drug development professionals. Introduction: Strategic Disconnections in Medicinal Chemistry The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, partic...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Disconnections in Medicinal Chemistry

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks.[1][2] This application note provides a detailed protocol and scientific rationale for the double Suzuki coupling of 1-(4-Boc-Piperazino)-3,5-dibromobenzene, a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The symmetrically substituted 1,3,5-triarylbenzene core, accessible through this methodology, is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties.

The choice of 1-(4-Boc-Piperazino)-3,5-dibromobenzene as the starting material is strategic. The two bromine atoms, situated in a meta-relationship, are poised for sequential or, as will be detailed here, a one-pot double cross-coupling. The Boc-protected piperazine moiety not only enhances solubility but also serves as a key pharmacophore or a handle for further synthetic elaboration.[3][4] Understanding the nuances of this specific transformation is critical for its successful implementation and scale-up.

Chemical Structures and Reaction Scheme

Below is the general reaction scheme for the double Suzuki coupling of 1-(4-Boc-Piperazino)-3,5-dibromobenzene with a generic arylboronic acid.

Caption: General scheme for the double Suzuki coupling.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Ar'-B(OH)₃]⁻ PdII_Diaryl Ar-Pd(II)Ln(Ar') Transmetal->PdII_Diaryl ArBOH2 Ar'-B(OH)₂ + Base -> Ar'-B(OH)₃⁻ ArBOH2->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 1-(4-Boc-Piperazino)-3,5-dibromobenzene, forming a Pd(II) species. This is often the rate-limiting step of the reaction.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the double Suzuki coupling of 1-(4-Boc-Piperazino)-3,5-dibromobenzene with two equivalents of an arylboronic acid.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Comments
1-(4-Boc-Piperazino)-3,5-dibromobenzene885300-11-6434.13Starting material.
Arylboronic AcidVariesVariesCoupling partner (2.2 - 2.5 equivalents).
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.56Palladium catalyst (1-5 mol%). Other catalysts can be used (see below).
K₂CO₃ (Potassium Carbonate)584-08-7138.21Base (3-4 equivalents). Anhydrous is recommended.
1,4-Dioxane123-91-188.11Anhydrous solvent.
Water7732-18-518.02Co-solvent, degassed.
Nitrogen or Argon gas--For creating an inert atmosphere.

Instrumentation:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Inert gas (N₂ or Ar) supply with a manifold.

  • Heating mantle or oil bath with a temperature controller.

  • Standard laboratory glassware for workup and purification.

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring.

Detailed Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add 1-(4-Boc-Piperazino)-3,5-dibromobenzene (1.0 eq.), the desired arylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq.), to the flask.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., a 4:1 ratio). The solvent volume should be sufficient to ensure good stirring.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Considerations and Troubleshooting

Catalyst and Ligand Selection:

While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources and ligands may offer advantages, particularly for challenging or sterically hindered substrates.[6]

Catalyst/Pre-catalystLigandKey Features
Pd(OAc)₂SPhos, XPhosHighly active for sterically demanding couplings.[7]
Pd₂(dba)₃RuPhos, BrettPhosEffective for electron-rich and heteroaromatic substrates.
PEPPSI™-IPrIPr (NHC ligand)An air and moisture-stable pre-catalyst, often used for challenging couplings.

Choice of Base and Solvent:

The base plays a crucial role in activating the boronic acid for transmetalation.[8] While K₂CO₃ is a common choice, other bases like Cs₂CO₃, K₃PO₄, or organic bases such as triethylamine (NEt₃) can be employed. The choice of solvent is also critical and often involves a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous phase to facilitate the dissolution of the inorganic base.

Potential Side Reactions:

  • Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, especially at elevated temperatures. Using a slight excess of the boronic acid can mitigate this.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent with electron-rich boronic acids.

  • Incomplete Reaction: If the reaction stalls, it may be due to catalyst deactivation. Ensuring a truly inert atmosphere is critical. In some cases, adding a fresh portion of the catalyst may be necessary.

  • Boc Deprotection: While the Boc group is generally stable under typical Suzuki conditions, very strong bases or prolonged reaction times at high temperatures could potentially lead to its removal.[9] If this is observed, switching to a milder base or lower reaction temperature is recommended.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. All handling should be done in a fume hood.

  • Bases: Inorganic bases like potassium carbonate are irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Boronic Acids: While generally considered to have low toxicity, some boronic acids may have specific hazards. Always consult the Safety Data Sheet (SDS) for each specific reagent.

Conclusion

The double Suzuki coupling of 1-(4-Boc-Piperazino)-3,5-dibromobenzene is a powerful and versatile method for the synthesis of 1,3,5-tri-substituted aromatic compounds. By carefully selecting the catalyst, base, and solvent system, and by understanding the underlying mechanistic principles, researchers can efficiently access a wide range of novel molecules for applications in drug discovery and materials science. This protocol provides a solid foundation for the successful implementation of this important transformation.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Kriggy_. (2019). base free suzuki coupling ? (more description in comments). Reddit. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Klán, P., & Cibulka, R. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 164.
  • Walker, S. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(3), 856–859.
  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

Sources

Application

Application Notes and Protocols: High-Fidelity Boc Deprotection of 1-(4-Boc-Piperazino)-3,5-dibromobenzene Derivatives

Introduction The 1-piperazino-3,5-dibromobenzene scaffold is a privileged structural motif in modern medicinal chemistry and drug development. The unique substitution pattern of the dibromophenyl ring offers a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-piperazino-3,5-dibromobenzene scaffold is a privileged structural motif in modern medicinal chemistry and drug development. The unique substitution pattern of the dibromophenyl ring offers a versatile platform for further functionalization, typically through metal-catalyzed cross-coupling reactions, while the piperazine moiety is a common pharmacophore known to enhance pharmacokinetic properties. To enable selective manipulation of this scaffold, the use of protecting groups is essential.

The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for the secondary amine of the piperazine ring. Its stability under a wide range of non-acidic conditions, coupled with its clean and efficient removal under acidic treatment, makes it an ideal choice in multi-step syntheses.[1][2] The successful deprotection of the Boc group from 1-(4-Boc-Piperazino)-3,5-dibromobenzene is a critical step to unmask the nucleophilic secondary amine for subsequent transformations.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the prevalent deprotection methodologies, detailed step-by-step protocols, and expert insights into reaction optimization and troubleshooting, ensuring high-fidelity removal of the Boc group while preserving the integrity of the dibrominated aromatic ring.

Mechanistic Rationale: The Chemistry of Acid-Catalyzed Boc Cleavage

The removal of the Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[2][3] The reaction proceeds through a well-defined E1 elimination pathway, which is initiated by the protonation of the carbamate's carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, facilitating the subsequent cleavage of the C-O bond to release the highly stable tert-butyl cation and an unstable carbamic acid intermediate. This intermediate rapidly decomposes, liberating carbon dioxide and the desired free secondary amine, which is then protonated in the acidic medium to form the corresponding ammonium salt.[4]

The stability of the aryl-bromide bonds to the acidic conditions typically employed for Boc deprotection is a key advantage, allowing for a clean and selective transformation.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation & Final Product Start N-Boc Piperazine Derivative Protonated Protonated Carbamate Start->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Slow (Rate-Determining) Protonated->CarbamicAcid tBu tert-Butyl Cation (CH₃)₃C⁺ Amine Free Amine CarbamicAcid->Amine Fast CO2 CO₂ Salt Ammonium Salt Amine->Salt + H⁺

Figure 1. General mechanism of acid-catalyzed Boc deprotection.

Comparative Analysis of Standard Deprotection Methods

The choice of acid is the most critical parameter in a Boc deprotection strategy. The two most common and reliable reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).[3] The selection between them depends on factors such as the scale of the reaction, downstream processing requirements, and the presence of other acid-sensitive functional groups.

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Conditions 20-50% TFA in Dichloromethane (DCM)[5][6]4M HCl in Dioxane or Ethyl Acetate[3]
Reaction Time 0.5 - 3 hours1 - 12 hours[3]
Temperature 0 °C to Room TemperatureRoom Temperature
Advantages High reactivity, fast conversions, volatile (easy to remove in vacuo).Cost-effective, product isolated as a stable HCl salt, avoids chlorinated solvents (if using EtOAc).
Disadvantages Corrosive, relatively expensive, requires careful neutralization during work-up.[7]Can be slower, dioxane is an undesirable solvent, potential for chlorinated byproducts.[3][7]
Work-up Evaporation of solvent/TFA, followed by aqueous basic wash (e.g., NaHCO₃).[8][9]Evaporation of solvent to yield the hydrochloride salt directly, or precipitation.[10]

Experimental Protocols

Safety Precaution: These protocols involve the use of strong, corrosive acids and volatile organic solvents. All procedures must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn at all times.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and is often the first choice for small-scale synthesis due to its speed and reliability.

Materials and Equipment:

  • 1-(4-Boc-Piperazino)-3,5-dibromobenzene

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-Boc-Piperazino)-3,5-dibromobenzene (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration). Place a magnetic stir bar in the flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition: While stirring, slowly add TFA (5-10 equiv., typically a 25% v/v solution of TFA in DCM) to the flask.[6] A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC (e.g., mobile phase: 10% Methanol in DCM). The product spot (free amine) should be more polar (lower Rf) than the starting material. The disappearance of the starting material spot indicates reaction completion, typically within 1-2 hours.[9]

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6]

    • Re-dissolve the resulting residue in an organic solvent like ethyl acetate or DCM.

    • Carefully transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-(Piperazino)-3,5-dibromobenzene as a free base.

  • Purification & Characterization: The crude product can be purified by silica gel column chromatography if necessary. Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A key indicator of successful deprotection in ¹H NMR is the disappearance of the large singlet peak corresponding to the tert-butyl protons at approximately 1.5 ppm.[11][12]

Protocol 2: Deprotection using 4M HCl in Dioxane

This method is highly practical, especially for larger-scale reactions, as it often yields a crystalline hydrochloride salt that can be easily isolated by filtration, avoiding chromatography.

Materials and Equipment:

  • 1-(4-Boc-Piperazino)-3,5-dibromobenzene

  • 4M solution of HCl in 1,4-Dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether (for precipitation)

  • Round-bottom flask, magnetic stirrer and stir bar, filtration apparatus (Büchner funnel), vacuum flask

  • TLC analysis equipment

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the 1-(4-Boc-Piperazino)-3,5-dibromobenzene (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask with a magnetic stir bar.[13]

  • Acid Addition: To the stirred solution at room temperature, add the 4M HCl in dioxane solution (3-5 equiv.).[13] In many cases, a precipitate of the product's hydrochloride salt will begin to form shortly after addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS until the starting material is fully consumed.[13]

  • Work-up and Isolation:

    • Upon completion, add diethyl ether to the reaction mixture to further precipitate the product salt.

    • Stir the resulting slurry for 15-30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

    • Dry the solid under high vacuum to afford the pure 1-(Piperazino)-3,5-dibromobenzene as its hydrochloride salt.

  • Conversion to Free Base (Optional): If the free base is required for the next step, the isolated HCl salt can be suspended in DCM or ethyl acetate and neutralized with an aqueous base (e.g., NaHCO₃, K₂CO₃, or dilute NaOH). The organic layer is then separated, dried, and concentrated as described in Protocol 1.

  • Characterization: Confirm the structure of the salt or free base by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow and Troubleshooting

The overall process follows a logical sequence from reaction to pure compound.

workflow start Start: 1-(4-Boc-Piperazino)- 3,5-dibromobenzene setup Dissolve in Solvent (DCM or Dioxane) start->setup reaction Add Acid (TFA or HCl in Dioxane) setup->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quench/Neutralize or Precipitate) monitor->workup Complete isolate Isolate Crude Product (Extraction or Filtration) workup->isolate purify Purification (Chromatography or Recrystallization) isolate->purify characterize Characterize (NMR, MS) purify->characterize end_product Final Product: 1-(Piperazino)-3,5-dibromobenzene (Free Base or HCl Salt) characterize->end_product

Figure 2. Experimental workflow for Boc deprotection.
Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient acid. 2. Reaction time is too short. 3. Low temperature is slowing the reaction.1. Add additional equivalents of acid.[13] 2. Extend the reaction time, continuing to monitor progress.[13] 3. Allow the reaction to warm to room temperature or gently heat to 40-50 °C.[13]
Side Product Formation 1. Presence of other acid-labile groups. 2. tert-butylation of an electron-rich aromatic ring (unlikely for this substrate but possible in other cases).1. Use milder conditions (e.g., lower temperature, fewer equivalents of acid). 2. Add a scavenger like triethylsilane or thioanisole to trap the tert-butyl cation.[1]
Difficult Product Isolation 1. Product hydrochloride salt is soluble in the reaction mixture. 2. Emulsion formation during basic work-up.1. After reaction, concentrate the solvent and add a non-polar solvent like diethyl ether to precipitate the salt. 2. Add brine to the aqueous layer to break the emulsion. Filter through a pad of celite if necessary.

Conclusion

The deprotection of 1-(4-Boc-Piperazino)-3,5-dibromobenzene derivatives is a robust and high-yielding transformation critical for the advancement of synthetic campaigns in drug discovery. Both TFA- and HCl-mediated protocols offer reliable pathways to the desired secondary amine. The TFA method in DCM provides a rapid and efficient route, ideal for rapid library synthesis, while the use of HCl in dioxane offers a cost-effective and scalable alternative that often yields a readily purifiable hydrochloride salt. By understanding the underlying mechanism, carefully selecting the deprotection method, and diligently monitoring the reaction, researchers can consistently achieve successful and high-fidelity Boc deprotection.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Awuah, E., & Capson, T. L. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23973–23978. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Awuah, E., & Capson, T. L. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23973-23978. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. Retrieved from [Link]

  • Sreevani, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA? Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra to show BOC deprotection on the carbonate unit in the polymer backbone. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • YouTube. (2021). how to do TLC plates and N-boc deprotection. Retrieved from [Link]

Sources

Method

Application Note & Protocols: Leveraging 1-(4-Boc-piperazino)-3,5-dibromobenzene for the Rational Design of Rigid PROTAC® Linkers

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2] The linker component of a PROTAC, which connects the target protein ligand (warhead) to the E3 ligase ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties.[3] While flexible linkers have been widely used, there is a growing appreciation for rigid linkers that can reduce the entropic penalty of forming the key ternary complex (Target Protein-PROTAC-E3 Ligase) and improve pharmacological properties.[4] This guide details the strategic application of 1-(4-Boc-piperazino)-3,5-dibromobenzene as a versatile scaffold for constructing novel, rigid PROTAC linkers. We provide a comprehensive overview of the synthetic strategy, detailed experimental protocols for sequential functionalization, and methods for characterization.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[5][6] This induced proximity facilitates the transfer of ubiquitin from the E2-E3 complex to the POI, marking it for degradation by the 26S proteasome.[7][8] This catalytic mechanism allows for the elimination of target proteins, offering significant advantages over traditional occupancy-based inhibitors.[9]

The three components of a PROTAC—the warhead, the E3 ligase ligand, and the linker—all play crucial roles. The linker, however, is not merely a passive spacer. Its length, composition, and rigidity dictate the geometry and stability of the ternary complex, which is a prerequisite for efficient ubiquitination.[10][11]

Flexible vs. Rigid Linkers:

  • Flexible Linkers (e.g., alkyl chains, polyethylene glycol [PEG]) are synthetically accessible and allow the PROTAC to adopt numerous conformations.[12] However, this flexibility can come at an entropic cost upon binding and may lead to suboptimal or unstable ternary complex geometries.

  • Rigid Linkers , incorporating elements like phenyl rings, cycloalkanes, or alkynes, restrict the conformational freedom of the PROTAC.[4][13]

Advantages of Rigid Linkers:

  • Pre-organization for Binding: A rigid linker can lock the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[4]

  • Improved Selectivity: By disfavoring unproductive binding geometries, rigid linkers can enhance selectivity for the desired target and reduce off-target effects.[4]

  • Enhanced Physicochemical Properties: Rigid scaffolds can improve metabolic stability, cell permeability, and solubility compared to their more flexible counterparts.[12][13]

This application note focuses on the strategic use of 1-(4-Boc-piperazino)-3,5-dibromobenzene , a superior building block for creating a new generation of rigid PROTAC linkers.

Strategic Rationale: Why 1-(4-Boc-piperazino)-3,5-dibromobenzene?

The structure of 1-(4-Boc-piperazino)-3,5-dibromobenzene is uniquely suited for the modular and controlled synthesis of rigid PROTAC linkers. Each component of the molecule serves a distinct and advantageous purpose.

  • Dibromobenzene Core: This central aromatic ring provides a strong, planar, and rigid scaffold. The two bromine atoms are positioned at the 1 and 3 positions, providing divergent vectors for linker extension. Crucially, these C-Br bonds serve as versatile handles for well-established and highly reliable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[14][15] This allows for the sequential and controlled attachment of the warhead and E3 ligase ligand moieties.

  • Piperazine Moiety: Piperazine is a privileged scaffold in medicinal chemistry, often incorporated to enhance aqueous solubility and improve pharmacokinetic profiles.[13][16] Its inclusion within the linker adds a three-dimensional, rigid element that can provide optimal exit vectors for connecting to the PROTAC's terminal ligands.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the distal nitrogen of the piperazine is a stable protecting group that is orthogonal to the conditions used for palladium-catalyzed cross-coupling. This ensures that the piperazine nitrogen does not interfere with the initial functionalization steps and can be deprotected at a later, strategic stage for further modification, such as amide bond formation.

The combination of these features enables a convergent and highly modular synthetic strategy, which is ideal for building libraries of PROTACs with varying linker attachments to optimize degradation activity.

Overall Synthetic Workflow

The core strategy involves a two-step, sequential cross-coupling process to functionalize the dibromobenzene scaffold, followed by deprotection and final conjugation. This workflow allows for the precise and directional assembly of the final PROTAC molecule.

G A 1-(4-Boc-piperazino)- 3,5-dibromobenzene B Step 1: Mono-Arylation (e.g., Suzuki Coupling) + Warhead-Boronic Ester A->B Pd Catalyst, Base C Mono-functionalized Intermediate B->C D Step 2: Second Coupling (e.g., Buchwald-Hartwig) + E3 Ligase Ligand-Amine C->D Pd Catalyst, Base E Fully Assembled & Protected PROTAC D->E F Step 3: Boc Deprotection (TFA or HCl) E->F G Free Piperazine Amine F->G H Step 4 (Optional): Further Linker Elongation / Conjugation G->H I Final PROTAC Molecule H->I G cluster_0 cluster_1 POI Target Protein (POI) PROTAC PROTAC (Rigid Linker) POI->PROTAC binds to warhead E3 E3 Ligase E3->PROTAC binds to E3 ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Ubiquitin (Ub) Transfer Ternary_Complex->Ubiquitination facilitates Degradation Proteasomal Degradation Ubiquitination->Degradation leads to Recycle PROTAC Recycled Degradation->Recycle

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-(4-Boc-Piperazino)-3,5-dibromobenzene

Introduction: The Strategic Importance of 1-(4-Boc-Piperazino)-3,5-dibromobenzene in Medicinal Chemistry and Materials Science The 1-(4-Boc-piperazino)-3,5-dibromobenzene scaffold is a cornerstone in modern synthetic che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-(4-Boc-Piperazino)-3,5-dibromobenzene in Medicinal Chemistry and Materials Science

The 1-(4-Boc-piperazino)-3,5-dibromobenzene scaffold is a cornerstone in modern synthetic chemistry, particularly in the realms of drug discovery and materials science. The piperazine moiety is a prevalent feature in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to act as a versatile scaffold for interacting with biological targets.[1][2] The dibromo-substitution pattern on the phenyl ring offers two reactive handles for sequential and selective functionalization through palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the construction of complex, three-dimensional molecules with precise control over their architecture.

This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this versatile substrate, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. The focus is on empowering the user with not just the "how" but the "why" behind the experimental design, ensuring robust and reproducible outcomes.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] These reactions, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry, generally proceed through a common catalytic cycle involving a palladium(0) active species. The three key steps are oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][6]

Below is a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a widely used method for C-C bond formation.[7][8]

Suzuki-Miyaura Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR')2, Base) Ar-R Coupled Product Ar-Pd(II)(R)L2->Ar-R Reductive Elimination L Ligand Ar-X Aryl Halide R-B(OR')2 Boronic Acid/Ester

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The choice of ligand (L) is critical for the success of the reaction. Ligands stabilize the palladium catalyst, influence its reactivity, and can play a role in promoting each step of the catalytic cycle.[9] For sterically hindered substrates or challenging coupling partners, specialized phosphine ligands such as XPhos, SPhos, or RuPhos are often employed.[3]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction with 1-(4-Boc-piperazino)-3,5-dibromobenzene. This protocol is designed to be a robust starting point for further optimization.

Protocol: Monofunctionalization via Suzuki-Miyaura Coupling

Objective: To selectively couple one of the bromine atoms of 1-(4-Boc-piperazino)-3,5-dibromobenzene with an arylboronic acid.

Materials:

  • 1-(4-Boc-piperazino)-3,5-dibromobenzene

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 1-(4-Boc-piperazino)-3,5-dibromobenzene (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and potassium phosphate tribasic (2.0-3.0 equiv).

    • In a separate vial, pre-mix palladium(II) acetate (0.01-0.05 equiv) and SPhos (0.02-0.10 equiv) in a small amount of toluene. The ligand-to-palladium ratio is crucial and typically ranges from 1:1 to 2:1 for bidentate ligands and 2:1 to 4:1 for monodentate ligands.[10]

    • Add the catalyst/ligand pre-mixture to the Schlenk flask.

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition and Reaction:

    • Add degassed toluene and water (typically a 10:1 to 5:1 ratio of toluene to water) to the flask via syringe. The use of a biphasic solvent system with a base is characteristic of many Suzuki-Miyaura reactions.[7]

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst system.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired monofunctionalized product.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for various palladium-catalyzed cross-coupling reactions of 1-(4-Boc-piperazino)-3,5-dibromobenzene. Note that these are generalized conditions and may require optimization for specific substrates.

Reaction Type Coupling Partner Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Yield (%)
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O10075-95
Buchwald-Hartwig Secondary aminePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2.0)Dioxane11070-90
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃N (3.0)THF6560-85

Workflow for Reaction Optimization

Optimizing a cross-coupling reaction involves systematically varying key parameters to achieve the desired outcome. The following workflow provides a logical approach to this process.

Optimization_Workflow start Define Goal (e.g., Maximize Yield, Minimize Impurities) screen_catalyst Screen Catalyst/Ligand System (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos) start->screen_catalyst analyze Analyze Results (TLC, LC-MS, NMR) screen_catalyst->analyze screen_base Screen Bases (e.g., K₃PO₄, K₂CO₃, NaOtBu) screen_base->analyze screen_solvent Screen Solvents (e.g., Toluene, Dioxane, THF) screen_solvent->analyze optimize_temp Optimize Temperature optimize_temp->analyze optimize_conc Optimize Concentration optimize_conc->analyze analyze->screen_catalyst Re-evaluate analyze->screen_base Promising results? analyze->screen_solvent Promising results? analyze->optimize_temp Promising results? analyze->optimize_conc Promising results? end Final Optimized Protocol analyze->end Goal Achieved

Caption: A logical workflow for the optimization of palladium-catalyzed cross-coupling reactions.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh source of palladium precatalyst and ligand. Ensure proper inert atmosphere techniques.
Poor choice of ligand/base/solventScreen a variety of ligands, bases, and solvents as outlined in the optimization workflow.
Low reaction temperatureIncrease the reaction temperature in increments of 10-20 °C.
Formation of Side Products Homocoupling of the coupling partnerUse a slight excess of the coupling partner. Ensure a thoroughly deoxygenated reaction mixture.
Debromination of the starting materialUse a milder base or lower the reaction temperature.
Double coupling product formationUse a stoichiometric amount or slight excess of the coupling partner for monofunctionalization. Consider lower temperatures or shorter reaction times.
Inconsistent Results Impure starting materials or reagentsPurify starting materials and use high-purity, anhydrous solvents.
Oxygen or moisture contaminationImprove inert atmosphere techniques and use properly dried glassware and solvents.

Conclusion

The palladium-catalyzed cross-coupling of 1-(4-Boc-piperazino)-3,5-dibromobenzene is a robust and versatile method for the synthesis of complex molecules with significant potential in drug discovery and materials science. By understanding the underlying mechanisms and systematically optimizing reaction conditions, researchers can unlock the full synthetic potential of this valuable building block. The protocols and guidelines presented in this application note provide a solid foundation for achieving successful and reproducible results in the laboratory.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Cravotto, G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Gundogdu, N., et al. (2015).
  • ResearchGate. (n.d.). Sonogashira cross coupling of 1,4-dibromobenzene with 3,3-diethoxyprop-1-yne. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Ferro, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Mishra, A., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Regio-controlled Sonogashira cross-coupling of 1,3,5-tribromobenzene 4 with 1-ethynyl-4-(octyloxy)benzene 3c. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
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  • Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Bertolani, L., et al. (2021). 1,4-Diiodotetrafluorobenzene 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole <1/1>. Molbank.
  • Hesp, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters. [Link]

  • Entwistle, D. A., & Marder, T. B. (2009). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry.
  • Yi, C., et al. (2005). Copper(II) Acetate/1,4-Diphenyl-1,4-diazabuta-1,3-diene Catalyzed Sonogashira Cross-Coupling of Aryl Halides with Terminal Alkyn. Synlett.
  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • Krasavin, M., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

  • Oliveira, B. L., et al. (2017). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
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  • Seo, J., et al. (2020). Benzyne‐Induced Ring Opening Reactions of DABCO: Synthesis of 1,4‐Disubstituted Piperazines and Piperidines.
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  • Szcześniak, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-(4-Boc-Piperazino)-3,5-dibromobenzene

Welcome to the technical support resource for researchers utilizing 1-(4-Boc-piperazino)-3,5-dibromobenzene in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with no...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 1-(4-Boc-piperazino)-3,5-dibromobenzene in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as a dynamic FAQ and troubleshooting manual, addressing the specific challenges posed by this electron-rich, difunctionalized substrate.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational questions to help you design a robust initial experiment.

Q1: What are the main challenges when using 1-(4-Boc-piperazino)-3,5-dibromobenzene in Suzuki couplings?

Answer: The primary challenge stems from the electronic nature of the substrate. The piperazino group is a strong electron-donating group, which enriches the benzene ring with electron density. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the carbon-bromine bond more difficult compared to electron-poor or neutral aryl halides.[1][2] Consequently, reactions can be sluggish, require more forcing conditions, or fail altogether without proper catalyst selection. A secondary challenge is controlling selectivity between mono- and di-arylation.

Q2: How do I choose the right palladium catalyst and ligand for this electron-rich substrate?

Answer: This is the most critical decision for a successful reaction. Standard catalysts like Pd(PPh₃)₄ may show low efficacy.[3] For electron-rich aryl bromides, the catalyst system must facilitate oxidative addition. This is achieved by using a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand.

  • Expertise-Driven Rationale: Electron-rich ligands increase the electron density on the palladium(0) center, making it more nucleophilic and promoting its addition to the C-Br bond. Bulky ligands favor the formation of a coordinatively unsaturated, highly reactive 14-electron palladium species and accelerate the final reductive elimination step.[4][5]

A summary of recommended ligand classes is provided in the table below. Buchwald-type biarylphosphine ligands are particularly effective.[4]

Ligand TypeExamplesKey Advantages for this Substrate
Biarylphosphines SPhos, XPhos, RuPhosExcellent for accelerating oxidative addition in electron-rich systems. High stability and activity.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that create highly active and thermally stable catalysts.[5]
Sterically Hindered Alkylphosphines P(t-Bu)₃, PCy₃Very electron-rich and effective but can be air-sensitive.
Q3: Which base and solvent system should I start with?

Answer: The base plays a crucial role in activating the boronic acid for the transmetalation step.[6][7] For this substrate, a moderately strong base is usually sufficient and preferable to avoid potential side reactions.

  • Recommended Bases: K₂CO₃, K₃PO₄, or Cs₂CO₃. Cesium carbonate is often more effective due to its higher solubility in organic solvents, but potassium phosphate is an excellent, cost-effective starting point.

  • Solvent Systems: A mixture of an organic solvent and water is typically required to dissolve both the organic substrate and the inorganic base.[8] Common choices include:

    • 1,4-Dioxane / Water (e.g., 4:1 v/v)

    • Toluene / Water (e.g., 4:1 v/v)

    • Tetrahydrofuran (THF) / Water (e.g., 4:1 v/v)

Causality: The base reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic borate species (e.g., [RB(OH)₃]⁻), which then efficiently transfers its organic group to the palladium center during transmetalation.[7][9]

Q4: How can I control the reaction to favor mono-arylation over di-arylation?

Answer: Achieving selective mono-arylation on a symmetric dibromide requires careful control of stoichiometry and reaction conditions.

  • Stoichiometry: Use a slight excess of the dibromobenzene substrate (e.g., 1.2 to 1.5 equivalents) relative to the boronic acid (1.0 equivalent). This statistically favors the mono-substituted product.

  • Reaction Time & Temperature: Monitor the reaction closely by TLC or LC-MS.[10] Stop the reaction as soon as the starting boronic acid is consumed to prevent the slower, second coupling from occurring. Lowering the reaction temperature can also increase selectivity, as the activation energy for the second coupling on the now more sterically hindered and electronically altered mono-aryl product is higher.

Q5: Is the Boc (tert-Butyloxycarbonyl) protecting group stable under typical Suzuki conditions?

Answer: Generally, yes. The Boc group is stable to the mildly basic and thermal conditions of most Suzuki reactions.[11] However, it is sensitive to strong acids. If your boronic acid starting material is impure and contains acidic residues, or if the workup involves a harsh acid wash, you may observe some deprotection. While some literature reports Boc group cleavage under Suzuki conditions, this is often with specific substrates or harsher bases than typically required here.[12] If deprotection is observed, using a milder base like K₂CO₃ or ensuring all reagents are pure is recommended.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a problem-and-solution format.

Problem: My reaction shows very low or no conversion of the starting dibromobenzene.
  • Probable Cause 1: Inefficient Oxidative Addition. This is the most likely culprit. Your catalyst system is not active enough to break the C-Br bond of your electron-rich substrate.

    • Solution: Switch to a more powerful catalyst system. If you used Pd(PPh₃)₄, move to a Pd₂(dba)₃ / SPhos or a pre-formed Buchwald G2/G3 precatalyst. Increase the catalyst loading from 1-2 mol% to 3-5 mol%.

  • Probable Cause 2: Catalyst Deactivation. Palladium catalysts can be poisoned by impurities or degrade, often forming inactive palladium black.[13]

    • Solution: Ensure your reagents and solvent are pure and properly degassed. Oxygen can degrade the Pd(0) species. Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before heating.[8]

  • Probable Cause 3: Poor Base/Solvent Performance. The inorganic base may not be sufficiently dissolved to participate in the reaction.

    • Solution: If using K₃PO₄, ensure it is finely powdered and vigorously stirred. Consider switching to the more soluble Cs₂CO₃. Ensure an adequate amount of water is present in the solvent mixture to facilitate base activity.

Problem: I'm seeing significant formation of a homocoupled biaryl product from my boronic acid.
  • Probable Cause: Protodeboronation followed by homocoupling. The boronic acid is reacting with water/base to be replaced by a hydrogen atom (protodeboronation) or coupling with itself.[13] This is more common with electron-rich or heteroaromatic boronic acids.

    • Solution 1: Use a boronic ester. Pinacol boronate esters (Bpin) are more stable towards protodeboronation than boronic acids.[13][14] They release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low.

    • Solution 2: Use potassium trifluoroborate salts (R-BF₃K). These are highly stable crystalline solids that hydrolyze slowly in the reaction mixture to release the boronic acid, minimizing side reactions.[15]

    • Solution 3: Rigorous Degassing. Oxygen can promote the oxidative homocoupling of boronic acids. Ensure the reaction is thoroughly deoxygenated.

Problem: The reaction stops after mono-arylation, and I cannot force the second coupling to occur.
  • Probable Cause: Steric Hindrance and Electronic Deactivation. The introduction of the first aryl group significantly increases the steric bulk around the second bromine atom. Furthermore, if the coupled group is electron-donating, it further enriches the ring, making the second oxidative addition even more challenging than the first.

    • Solution 1: More Forcing Conditions. Increase the reaction temperature (e.g., from 80°C to 100-110°C in dioxane or toluene).

    • Solution 2: Use a More Active Catalyst. A catalyst system capable of coupling sterically hindered partners is required. An N-heterocyclic carbene (NHC) ligand like IPr in conjunction with a palladium source can be highly effective for these challenging couplings.[5] Alternatively, very bulky biarylphosphine ligands are designed for this purpose.

    • Solution 3: Increase Reagent Stoichiometry. Ensure you are using at least 2.2-2.5 equivalents of the boronic acid and 4-5 equivalents of the base for the di-arylation reaction.

Section 3: Protocols & Methodologies

These protocols provide a validated starting point for your experiments.

Protocol 1: General Procedure for Selective Mono-Arylation
  • Reagent Preparation: To a flame-dried Schlenk flask, add 1-(4-Boc-Piperazino)-3,5-dibromobenzene (1.2 eq.), the desired arylboronic acid (1.0 eq.), and a finely powdered base (e.g., K₃PO₄, 2.5 eq.).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[10]

  • Reaction Execution: Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours for the consumption of the boronic acid.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Di-Arylation
  • Reagent Preparation: To a flame-dried Schlenk flask, add 1-(4-Boc-Piperazino)-3,5-dibromobenzene (1.0 eq.), the arylboronic acid (2.2 eq.), and the base (e.g., Cs₂CO₃, 4.0 eq.).

  • Catalyst Addition: Add a highly active catalyst system (e.g., XPhos Pd G3 precatalyst, 3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene and water, 5:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 100-110°C with vigorous stirring. The reaction may require 12-24 hours.[10]

  • Monitoring: Monitor for the disappearance of the starting material and the mono-arylated intermediate.

  • Workup: Follow the workup procedure described in Protocol 1.

Section 4: Visualizing the Process

Understanding the fundamental mechanism and having a logical troubleshooting framework are key to success.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition pdiil_b [Ar-Pd(II)L₂-OR'] pdiil->pdiil_b Ligand Exchange (Base Activation) pdiil_trans Ar-Pd(II)L₂-Ar' pdiil_b->pdiil_trans Transmetalation pdiil_trans->pd0 Reductive Elimination aryl_halide Ar-X (Your Substrate) aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pdiil_b product Ar-Ar' (Desired Product) product->pdiil_trans

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_sm Is Starting Material (Ar-Br) Consumed? (Check TLC/LCMS) start->check_sm optimize_oa Problem: Oxidative Addition Failure check_sm->optimize_oa No check_side_products Problem: Side Reactions Dominating check_sm->check_side_products Yes no_sm_consumed NO solution_oa1 1. Use stronger ligand (e.g., SPhos, XPhos) solution_oa2 2. Increase temperature solution_oa3 3. Check for catalyst poisoning (degas thoroughly) yes_sm_consumed YES solution_sp1 1. Check for homocoupling: Use boronic ester (Bpin) or R-BF₃K solution_sp2 2. Check for protodeboronation: Ensure anhydrous solvents (if applicable) and rigorous inert atmosphere solution_sp3 3. Check for Boc deprotection: Use milder base (K₂CO₃)

Caption: A logical workflow for diagnosing low-yield Suzuki reactions.

Section 5: References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1264–1275. Available at: [Link]

  • Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. Available at: [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Sliwiński, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296–2304. Available at: [Link]

  • Nasrollahzadeh, M., et al. (2015). Palladium nanoparticles immobilized on EDTA-modified Fe₃O₄@SiO₂ nanospheres as an efficient and magnetically separable catalyst for Suzuki and Sonogashira cross-coupling reactions. ResearchGate. Available at: [Link]

  • Gholinejad, M., & Karimi, S. (2024). PdCl₂(PPh₃)₂ Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Available at: [Link]

  • Džoganovska, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 183. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(4), 535–547. Available at: [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. Available at: [Link]

  • Bao, M., et al. (2014). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Lima, C. F. R. A. C., et al. (2015). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 80(10), 5144–5155. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low... (2017). ResearchGate. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). Available at: [Link]

  • Ann-Kathrin, S., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(69), 16327-16333. Available at: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available at: [Link]

  • Hazra, S., & Deb, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 232. Available at: [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. Available at: [Link]

  • Lloyd-Jones, G. C., & Norman, J. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 49(20), 3508–3511. Available at: [Link]

  • Cini, E., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 13(4), 1145–1152. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2014). Reddit. Available at: [Link]

  • Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides... European Journal of Inorganic Chemistry, 2008(29), 4393-4403. Available at: [Link]

  • Gildner, P. G., et al. (2012). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers... Tetrahedron, 68(27-28), 5482-5487. Available at: [Link]

  • Nielsen, D. U., et al. (2016). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides... Organic & Biomolecular Chemistry, 14(38), 9063-9073. Available at: [Link]

  • Jana, S., et al. (2011). Organoborane coupling reactions (Suzuki coupling). Beilstein Journal of Organic Chemistry, 7, 576–593. Available at: [Link]

  • Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate... (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. PubMed. Available at: [Link]

  • La-Venia, A., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water... Green Chemistry, 22(19), 6543-6548. Available at: [Link]

  • base free suzuki coupling? (2019). Reddit. Available at: [Link]

  • Lee, S., & Jørgensen, M. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Available at: [Link]

  • Xu, L., & Dai, H. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(17), 5136-5140. Available at: [Link]

  • Wang, D., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(31), 4108-4111. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating the "Hook Effect" with Rigid Piperazine-Based PROTACs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the "hook effect" in PROTAC (Proteolysis Targeting Chimera) experiments, with a specific focus on the strategic use of rigid piperazine-based linkers for its mitigation. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the scientific rationale behind these experimental strategies, ensuring the integrity and success of your research.

Understanding the "Hook Effect" in PROTACs

The "hook effect" is a paradoxical phenomenon observed in PROTAC-mediated protein degradation, where an increase in PROTAC concentration beyond an optimal point leads to a decrease in degradation efficiency.[1][2] This results in a characteristic bell-shaped dose-response curve, which can complicate the interpretation of experimental results and hinder the development of effective therapeutics.[1] The underlying cause of the hook effect is the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) at high concentrations. These binary complexes compete with the formation of the productive ternary complex (target protein-PROTAC-E3 ligase) that is essential for ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3]

Visualizing the PROTAC Mechanism and the Hook Effect

To better understand the dynamics of PROTAC action and the origin of the hook effect, the following diagrams illustrate the key molecular interactions.

cluster_0 Optimal PROTAC Concentration PROTAC PROTAC Ternary Complex Productive Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub Degradation Degradation Ubiquitination->Degradation Proteasome

Figure 1. At optimal concentrations, PROTACs facilitate the formation of a productive ternary complex, leading to target protein ubiquitination and degradation.

cluster_1 High PROTAC Concentration (Hook Effect) PROTAC_1 PROTAC Binary_Target Non-Productive Binary Complex PROTAC_1->Binary_Target Target Protein Target Protein Target Protein->Binary_Target PROTAC_2 PROTAC Binary_E3 Non-Productive Binary Complex PROTAC_2->Binary_E3 E3 Ligase E3 Ligase E3 Ligase->Binary_E3

Figure 2. At high concentrations, PROTACs saturate both the target protein and the E3 ligase, leading to the formation of non-productive binary complexes and a reduction in degradation.

Troubleshooting Guide: The Hook Effect

This section is designed to help you identify and troubleshoot the hook effect in your experiments.

Q1: My dose-response curve for protein degradation is bell-shaped. How can I confirm this is the hook effect?

A1: A bell-shaped or "hook" dose-response curve is a strong indicator of the hook effect. To confirm this, you should perform a comprehensive dose-response experiment with a wide range of PROTAC concentrations, from picomolar to high micromolar.

Experimental Workflow for Confirmation:

start Start: Observe Bell-Shaped Curve step1 Design Wide Dose-Response (e.g., 10 pM to 50 µM) start->step1 step2 Treat Cells with PROTAC (e.g., 18-24 hours) step1->step2 step3 Lyse Cells and Quantify Protein Levels step2->step3 step4 Analyze Data: Plot % Degradation vs. [PROTAC] step3->step4 decision Is the curve bell-shaped? step4->decision confirm Hook Effect Confirmed decision->confirm Yes re_evaluate Re-evaluate Experiment (e.g., compound stability, assay) decision->re_evaluate No

Figure 3. A systematic workflow to confirm the presence of the hook effect in your experimental data.

Key Assays for Protein Quantification:

  • Western Blotting: A widely used and accessible method for visualizing and quantifying protein levels.[4][5]

  • HiBiT Lytic Detection Assay: A sensitive, quantitative, and high-throughput method that utilizes a small peptide tag (HiBiT) engineered into the target protein.[6]

  • NanoBRET™/FRET Assays: These assays can be used to monitor ternary complex formation in live cells, providing mechanistic insights into the hook effect.[5][6]

  • AlphaLISA®/HTRF® Assays: Proximity-based assays that are well-suited for high-throughput screening of ternary complex formation.[5]

Q2: I've confirmed the hook effect. How can I mitigate it?

A2: The primary strategy to mitigate the hook effect is to design PROTACs that favor the formation of a stable ternary complex over binary complexes. Incorporating rigid linkers, such as those containing a piperazine moiety, is a key approach.

The Role of Rigid Piperazine-Based Linkers:

The linker region of a PROTAC is not merely a spacer but plays a critical role in determining the geometry and stability of the ternary complex.[1] Flexible linkers, such as long polyethylene glycol (PEG) chains, can adopt numerous conformations, some of which may not be conducive to productive ternary complex formation. In contrast, rigid linkers, like those incorporating a piperazine ring, can pre-organize the PROTAC into a conformation that is more favorable for binding to both the target protein and the E3 ligase, thereby enhancing the stability of the ternary complex.[7][8][9] This increased stability can help to overcome the formation of non-productive binary complexes, even at higher PROTAC concentrations, thus mitigating the hook effect.[10]

Case Study Example:

While direct comparative data is often proprietary, published studies have shown that the introduction of a piperazine group into the linker can lead to potent degraders with improved pharmacokinetic properties.[1][7] For instance, the addition of a positively charged piperazinyl group to an allosteric SHP2 PROTAC resulted in a highly potent degrader with DC50 values in the low nanomolar range.[1]

Table 1: Impact of Linker Design on PROTAC Efficacy

PROTAC Design ElementImpact on Hook EffectRationale
Flexible Linker (e.g., PEG) More PronouncedHigher conformational flexibility can lead to a higher probability of forming non-productive binary complexes.
Rigid Piperazine-Based Linker MitigatedConstrains the PROTAC into a bioactive conformation, enhancing ternary complex stability and cooperativity.[10]
Q3: What other experimental factors should I consider when troubleshooting the hook effect?

A3: Beyond PROTAC design, several experimental parameters can influence the observation and severity of the hook effect.

  • Cell Permeability: Poor cell permeability can lead to lower intracellular concentrations of the PROTAC, potentially masking the hook effect.[4] Assays such as the chloroalkane penetration assay can be used to assess cell permeability.[4]

  • Target Engagement: It is crucial to confirm that your PROTAC is engaging with both the target protein and the E3 ligase within the cell. Cellular Thermal Shift Assays (CETSA) can be employed for this purpose.[4]

  • E3 Ligase Expression Levels: The abundance of the recruited E3 ligase in your cell line can impact the equilibrium between binary and ternary complex formation.

  • Incubation Time: The kinetics of PROTAC-mediated degradation can vary. It is advisable to perform time-course experiments to identify the optimal time point for observing maximal degradation.[5]

Frequently Asked Questions (FAQs)

Q1: Why is a piperazine-based linker considered "rigid"?

A1: The piperazine ring is a six-membered heterocycle with a chair-like conformation. The presence of this ring structure within the linker restricts the number of possible conformations the linker can adopt, making it more rigid compared to a linear alkyl or PEG chain. This conformational constraint can be beneficial for pre-organizing the PROTAC for optimal binding to its target proteins.[7][8]

Q2: Can the protonation state of the piperazine linker affect PROTAC activity?

A2: Yes, the piperazine moiety contains basic nitrogen atoms that can be protonated at physiological pH.[7][8] The protonation state can influence the solubility, cell permeability, and binding interactions of the PROTAC. The pKa of the piperazine ring is sensitive to the surrounding chemical environment within the linker.[7][8]

Q3: Are there any disadvantages to using rigid piperazine-based linkers?

A3: While rigid linkers can be highly effective, they may not be universally optimal. In some cases, a certain degree of flexibility might be required to accommodate the specific structural features of the target protein and E3 ligase. Therefore, an empirical approach, testing a variety of linker lengths and rigidities, is often necessary.

Q4: How can I synthesize a piperazine-based linker for my PROTAC?

A4: The synthesis of piperazine-containing linkers typically involves standard organic chemistry reactions. A common approach is to use a piperazine derivative that is functionalized on one nitrogen, leaving the other available for coupling to either the target-binding warhead or the E3 ligase ligand. Amidation reactions using coupling reagents like HATU are frequently employed to form the amide bonds connecting the linker to the rest of the PROTAC molecule.[7]

Experimental Protocols

This section provides generalized, step-by-step protocols for key experiments discussed in this guide. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Dose-Response Analysis of Target Protein Degradation by Western Blot

This protocol allows for the visualization and quantification of the hook effect by measuring target protein levels across a wide range of PROTAC concentrations.[1]

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC, typically ranging from picomolar to high micromolar concentrations (e.g., 10 pM to 50 µM), for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation versus the PROTAC concentration on a logarithmic scale.

Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells

This protocol allows for the real-time measurement of ternary complex formation in live cells, providing direct evidence for the mechanism of action of your PROTAC.[5][6]

  • Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).

  • Cell Seeding: Plate the engineered cells in a white, 96-well assay plate.

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in an appropriate assay buffer. Prepare the NanoBRET™ substrate and the HaloTag® ligand according to the manufacturer's instructions.

  • Assay Execution:

    • Add the HaloTag® ligand to the cells and incubate to label the E3 ligase.

    • Add the PROTAC dilutions to the cells.

    • Add the NanoBRET™ substrate.

  • Signal Detection: Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

    • Plot the NanoBRET™ ratio against the PROTAC concentration.

References

  • Scafidi, A., D’Agostino, D., Asproni, B., et al. (2022).
  • Scafidi, A., D’Agostino, D., Asproni, B., et al. (2022).
  • Zhang, X., Crowley, V. M., Warka, J., & Hawkins, P. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(12), 1145-1161.
  • Lucas, X., & Ciulli, A. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Biochemistry.
  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758–2770.
  • Experimental pKa values of piperazine-containing PROTACs. (2022).
  • The Hook Effect in PROTACs: A Comparative Study of Design Str
  • Donovan, K. A., et al. (2020). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. Cell Chemical Biology, 27(1), 8-18.
  • The Hook Effect in PROTACs: A Comparative Study of Design Str
  • Modeling PROTAC Degradation Activity with Machine Learning. (2023). arXiv.
  • Hook effect with PROTAC. At high intracellular PROTAC concentration,... (n.d.).
  • Technical Support Center: Minimizing the "Hook Effect" in PROTAC Experiments. (2025). BenchChem.
  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degrad

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Troubleshooting

Technical Support Center: Synthesis of Asymmetric Derivatives from 1-(4-Boc-Piperazino)-3,5-dibromobenzene

Welcome to the technical support center for the synthesis of asymmetric derivatives from 1-(4-Boc-Piperazino)-3,5-dibromobenzene. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of asymmetric derivatives from 1-(4-Boc-Piperazino)-3,5-dibromobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research endeavors.

Introduction: The Challenge of Asymmetric Synthesis

1-(4-Boc-Piperazino)-3,5-dibromobenzene is a versatile building block in medicinal chemistry, often utilized in the synthesis of compounds targeting various biological pathways. The presence of two bromine atoms on the benzene ring allows for sequential functionalization to introduce different substituents, leading to the creation of asymmetric derivatives with potentially enhanced pharmacological properties. However, the symmetric nature of the starting material presents a significant challenge in achieving selective mono-functionalization, which is crucial for the synthesis of asymmetric products. This guide will address these challenges and provide practical solutions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of asymmetric derivatives from 1-(4-Boc-Piperazino)-3,5-dibromobenzene, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of the Starting Material

  • Symptom: Analysis of the reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of unreacted 1-(4-Boc-Piperazino)-3,5-dibromobenzene.

  • Potential Causes & Solutions:

    Potential Cause Explanation Troubleshooting Steps
    Inactive Catalyst The active Pd(0) species may not have been generated efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[1]- Use a pre-activated Pd(0) catalyst or a precatalyst known for efficient in-situ reduction. - Ensure inert atmosphere conditions (e.g., argon or nitrogen) to prevent oxidation of the catalyst. - Degas all solvents and reagents thoroughly.
    Catalyst Poisoning The nitrogen atoms of the piperazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[2][3]- Increase the ligand-to-palladium ratio to favor the formation of the active catalytic complex. - Screen different ligands that are less susceptible to displacement by the piperazine moiety.[4]
    Insufficient Reaction Temperature The reaction may require higher thermal energy to overcome the activation barrier, especially with less reactive coupling partners.[5][6]- Gradually increase the reaction temperature in increments of 10-20 °C. - Consider using a higher-boiling point solvent if the desired temperature exceeds the boiling point of the current solvent.
    Inappropriate Base The choice and strength of the base are critical for the efficiency of both Suzuki and Buchwald-Hartwig couplings.[7][8]- For Suzuki reactions, screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. - For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS might be necessary.

Issue 2: Formation of the Symmetric Di-substituted Product as the Major Product

  • Symptom: The desired mono-substituted product is formed in low yield, with the symmetric di-substituted product being the predominant species.

  • Potential Causes & Solutions:

    Potential Cause Explanation Troubleshooting Steps
    High Reactivity of the Mono-substituted Intermediate The electronic properties of the first introduced substituent might activate the second bromine for subsequent coupling.- Lower the reaction temperature to favor the kinetics of the first coupling over the second.[9] - Use a less active catalyst system for the first coupling step.
    Stoichiometry of Reagents Using an excess of the coupling partner (boronic acid or amine) will drive the reaction towards di-substitution.- Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner for the first reaction. - Consider slow addition of the coupling partner to the reaction mixture.
    Prolonged Reaction Time Allowing the reaction to proceed for an extended period after the formation of the mono-substituted product will increase the likelihood of the second coupling.- Monitor the reaction progress closely by TLC or LC-MS and quench the reaction once the starting material is consumed and the desired mono-substituted product is maximized.

Issue 3: Poor Regioselectivity in Subsequent Reactions

  • Symptom: In a di-substituted benzene ring with two different groups, the incoming electrophile or coupling partner adds to an undesired position.

  • Potential Causes & Solutions:

    Potential Cause Explanation Troubleshooting Steps
    Electronic Effects of Substituents The directing effects of the existing substituents on the benzene ring determine the position of the next substitution.[10]- Analyze the electronic nature (electron-donating or electron-withdrawing) of the substituents to predict the most likely site of reaction. - Modify the existing substituents to alter their directing effects if possible.
    Steric Hindrance Bulky substituents can block access to adjacent positions, forcing the incoming group to react at a less sterically hindered site.[10][11]- Choose coupling partners or reagents with appropriate steric bulk to favor substitution at the desired position. - In some cases, a bulkier directing group can be used to block an undesired position.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing asymmetric derivatives from 1-(4-Boc-Piperazino)-3,5-dibromobenzene?

The main challenge is achieving selective mono-functionalization. The two bromine atoms are in electronically and sterically similar environments, making it difficult to react one selectively over the other. This often leads to a mixture of the starting material, the desired mono-substituted product, and the undesired di-substituted product.

Q2: Which cross-coupling reaction is more suitable for the first functionalization step, Suzuki or Buchwald-Hartwig?

Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions can be employed.[8][12] The choice depends on the desired final product. If a carbon-carbon bond is to be formed, a Suzuki coupling is appropriate. For a carbon-nitrogen bond, a Buchwald-Hartwig amination is the reaction of choice. The optimization of reaction conditions is key for both.

Q3: How can I improve the selectivity for the mono-substituted product in a Suzuki-Miyaura coupling?

To favor the mono-substituted product, you can try the following:

  • Control Stoichiometry: Use a slight excess (around 1.1 equivalents) of the boronic acid.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes favor mono-coupling.[9]

  • Choice of Catalyst and Ligand: Some catalyst systems may exhibit higher selectivity for mono-arylation. Screening different palladium sources and phosphine ligands is recommended.

  • Slow Addition: Adding the boronic acid solution slowly over a period can help maintain a low concentration and favor the initial coupling.

Q4: Can the Boc protecting group on the piperazine be cleaved during the cross-coupling reaction?

The Boc group is generally stable under the basic conditions of most Suzuki and Buchwald-Hartwig reactions. However, prolonged heating at high temperatures in the presence of a strong base could potentially lead to partial deprotection. It is advisable to monitor for any deprotected byproducts by LC-MS.

Q5: What are some common catalyst poisons to be aware of in these reactions?

Besides the potential for the piperazine nitrogen to interact with the palladium catalyst, other common poisons include sulfur-containing compounds, and impurities in reagents or solvents.[3][13] Ensuring the purity of all reaction components is crucial for reproducible results.

Experimental Protocols

Protocol 1: General Procedure for Mono-Suzuki-Miyaura Coupling

This protocol provides a starting point for the mono-arylation of 1-(4-Boc-Piperazino)-3,5-dibromobenzene. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reagents and Materials:

    • 1-(4-Boc-Piperazino)-3,5-dibromobenzene

    • Arylboronic acid (1.1 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

    • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

    • Anhydrous Na₂SO₄

    • Silica gel for column chromatography

  • Procedure:

    • To an oven-dried Schlenk flask, add 1-(4-Boc-Piperazino)-3,5-dibromobenzene, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Mono-Buchwald-Hartwig Amination

This protocol provides a general method for the mono-amination of 1-(4-Boc-Piperazino)-3,5-dibromobenzene.

  • Reagents and Materials:

    • 1-(4-Boc-Piperazino)-3,5-dibromobenzene

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (1.5 mol%)

    • XPhos (3 mol%)

    • NaOtBu (1.5 equiv)

    • Anhydrous toluene (degassed)

    • Anhydrous Na₂SO₄

    • Silica gel for column chromatography

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

    • Outside the glovebox, add 1-(4-Boc-Piperazino)-3,5-dibromobenzene and the amine to the flask.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed anhydrous toluene via syringe.

    • Heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Visualizations

Sequential_Cross_Coupling_Workflow cluster_0 First Cross-Coupling cluster_1 Second Cross-Coupling A 1-(4-Boc-Piperazino)-3,5-dibromobenzene B Mono-functionalized Intermediate A->B Reaction 1 (e.g., Suzuki or Buchwald-Hartwig) Controlled Stoichiometry D Symmetric Di-substituted Product (Side Product) A->D Over-reaction / Lack of Selectivity C Asymmetric Product B->C Reaction 2 (Different Coupling Partner) B->D Second Coupling with First Partner

Caption: Workflow for the sequential cross-coupling of 1-(4-Boc-Piperazino)-3,5-dibromobenzene.

Troubleshooting_Decision_Tree cluster_A1 Troubleshooting Low Conversion cluster_A2 Troubleshooting Poor Selectivity Start Low Yield of Asymmetric Product Q1 Major Product? Start->Q1 A1 Unreacted Starting Material Q1->A1 Starting Material A2 Symmetric Di-substituted Product Q1->A2 Di-substituted A1_S1 Check Catalyst Activity A1->A1_S1 A2_S1 Reduce Coupling Partner Stoichiometry A2->A2_S1 A1_S2 Increase Temperature A1_S1->A1_S2 A1_S3 Screen Bases/Ligands A1_S2->A1_S3 A2_S2 Lower Reaction Temperature A2_S1->A2_S2 A2_S3 Monitor Reaction Time Closely A2_S2->A2_S3

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

  • Olofsson, B., Bogár, K., Fransson, A. L., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256–8260. [Link]

  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. (2018). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 140(27), 8537–8552. [Link]

  • Ashenhurst, J. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. Master Organic Chemistry. [Link]

  • Johnson, C. R., & Stelekatis, P. (2001). U.S. Patent No. 6,307,113. Washington, DC: U.S.
  • Singh, R., & Nolan, S. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15995–16045. [Link]

  • Mishra, S., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 785–804. [Link]

  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(42), 11659–11665. [Link]

  • McNally, A., & Prier, C. K. (2017). Direct Deaminative Functionalization. Science, 357(6351), 555–556. [Link]

  • Bălășescu, E., Ioniță, E. I., Cîrnu, D. G., Popa, M., Olaru, O. T., & Limban, C. (2021). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 26(11), 3326. [Link]

  • da Costa, R. C., & da Silva Júnior, E. N. (2021). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Catalysts, 11(10), 1221. [Link]

  • Organic Chemistry. (2018, April 17). 36.03 Directing Effects in Disubstituted Benzenes [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Liu, J. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 121-127. [Link]

  • Hesp, K. D., Fernando, D. P., Jiao, W., & Londregan, A. T. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413–415. [Link]

  • Broggi, J., & Michelet, V. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Zhang, Y., Wang, Y., Li, Y., Wang, L., & Liu, Z. (2018). Novel asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives: synthesis, crystal structures and cytotoxicity. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 843–850. [Link]

  • Xu, G., Zhang, J., & Li, X. (2023). Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade. Journal of the American Chemical Society, 145(2), 1084–1093. [Link]

  • Wu, J., & Toste, F. D. (2021). Selective Vicinal Diiodination of Polycyclic Aromatic Hydrocarbons. Angewandte Chemie International Edition, 60(43), 23193–23197. [Link]

  • Chemistry For Everyone. (2023, September 21). Why Does Catalyst Poisoning Occur In Kinetics? [Video]. YouTube. [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 1). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Tietze, L. F., & Schmalz, H. G. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2736–2757. [Link]

  • Chen, Y., & Tan, C. H. (2021). Electrophilic Substitution of Asymmetrically Distorted Benzenes within Triptycene Derivatives. Organic Letters, 23(10), 3890–3895. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14197–14203. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Novák, Z., & Kotschy, A. (2023). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega, 8(4), 3845–3850. [Link]

  • The Organic Chemistry Tutor. (2023, January 15). Electrophilic Aromatic Substitutions of Disubstituted Benzenes; Introducing Multi-step Synthesis [Video]. YouTube. [Link]

  • Wölfling, J., Szőri, K., & Frank, É. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1032–1039. [Link]

  • Çetinkaya, E. A., & Aydoğan, F. (2015). Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. Wulfenia Journal, 22(12), 374-384.
  • Li, G., & Ma, D. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(9), 14581–14594. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Ma, D., & Cai, Q. (2004). Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings. Organic Letters, 6(10), 1673–1675. [Link]

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  • Kowalczyk, R., & Cmoch, P. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2394–2403. [Link]

  • Guedes, G. P., & de Souza, R. O. M. A. (2020). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 10(7), 785. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to LC-MS Analysis of 1-(4-Boc-Piperazino)-3,5-dibromobenzene Reaction Products

This guide provides an in-depth, experience-driven approach to the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of reaction mixtures originating from the synthesis of 1-(4-Boc-piperazino)-3,5-dibromobenzene....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of reaction mixtures originating from the synthesis of 1-(4-Boc-piperazino)-3,5-dibromobenzene. Primarily geared towards researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of methods. Instead, it offers a comparative analysis of analytical strategies, grounded in the principles of scientific integrity and practical, field-tested insights. We will explore the rationale behind methodological choices, ensuring a robust and self-validating analytical system for monitoring reaction progress and identifying key byproducts.

The Synthetic Context: Buchwald-Hartwig Amination and Its Implications for Analysis

The synthesis of 1-(4-Boc-piperazino)-3,5-dibromobenzene is commonly achieved through a palladium-catalyzed Buchwald-Hartwig amination. This powerful C-N bond-forming reaction, while elegant, can present several analytical challenges due to the potential for various side reactions. A comprehensive LC-MS analysis must, therefore, be capable of separating and identifying not only the starting materials and the desired product but also a range of potential byproducts.

The primary components of the reaction mixture that require analytical resolution are:

  • Starting Materials: 1,3-dibromobenzene and N-Boc-piperazine.

  • Desired Product: 1-(4-Boc-piperazino)-3,5-dibromobenzene.

  • Potential Byproducts:

    • Mono-aminated Product: 1-(4-Boc-piperazino)-3-bromobenzene.

    • Hydrodehalogenation Products: Bromobenzene and 1-(4-Boc-piperazino)benzene.

    • Homocoupling Product: 3,3'-dibromobiphenyl.

    • De-Boc Product: 1-(piperazino)-3,5-dibromobenzene.

The ability to effectively monitor these species is critical for reaction optimization, yield determination, and ensuring the purity of the final compound.

Comparative Analysis of LC-MS Methodologies

For the analysis of the 1-(4-Boc-piperazino)-3,5-dibromobenzene reaction mixture, two primary LC-MS approaches can be considered: a standard reversed-phase method and an alternative approach utilizing a different stationary phase chemistry for enhanced selectivity.

ParameterMethod A: Standard C18 Reversed-PhaseMethod B: Phenyl-Hexyl Reversed-PhaseRationale & Field Insights
LC Column C18 (e.g., 50 x 2.1 mm, 2.6 µm)Phenyl-Hexyl (e.g., 50 x 2.1 mm, 2.6 µm)A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for the relatively nonpolar analytes in this mixture.[1][2] However, a phenyl-hexyl phase can offer alternative selectivity due to π-π interactions with the aromatic rings of the analytes, potentially improving the resolution of closely eluting species like the mono- and di-brominated products.[3]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a volatile mobile phase additive that is compatible with mass spectrometry and promotes good ionization in positive ESI mode.[4][5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase LC-MS, providing good peak shape and elution strength.[2][4]
Gradient Profile 5-95% B over 5 minutes5-95% B over 5 minutesA standard gradient should be sufficient to elute all compounds of interest, from the more polar N-Boc-piperazine to the nonpolar dibrominated product.
MS Ionization ESI (+)ESI (+)Electrospray ionization in positive mode is well-suited for the analysis of piperazine derivatives, which readily form protonated molecules.[6]
Key MS Transitions Monitoring of [M+H]+ for all analytesMonitoring of [M+H]+ for all analytesThe characteristic isotopic pattern of bromine (79Br and 81Br in a ~1:1 ratio) will be a key diagnostic feature for all bromine-containing species.[7]

Expected LC-MS Data Summary

The following table outlines the key analytes and their expected mass-to-charge ratios ([M+H]+) in the mass spectrometer. This information is crucial for targeted analysis and data interpretation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Expected [M+H]+ (m/z)
1,3-dibromobenzeneC₆H₄Br₂235.90233.86234.87, 236.87, 238.87
N-Boc-piperazineC₉H₁₈N₂O₂186.25186.14187.15
1-(4-Boc-Piperazino)-3,5-dibromobenzene C₁₅H₂₀Br₂N₂O₂ 420.14 418.00 419.01, 421.01, 423.01
1-(4-Boc-piperazino)-3-bromobenzeneC₁₅H₂₁BrN₂O₂341.25340.08341.09, 343.09
1-(piperazino)-3,5-dibromobenzeneC₁₀H₁₂Br₂N₂320.03317.95318.96, 320.96, 322.96

Experimental Workflow and Protocols

A robust analytical workflow is essential for obtaining reliable and reproducible data. The following diagram and protocol outline the key steps from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep1 Aliquoting Reaction Mixture prep2 Dilution with Acetonitrile prep1->prep2 10 µL lc Reversed-Phase HPLC (C18 or Phenyl-Hexyl) prep2->lc ms ESI-MS Detection (Positive Ion Mode) lc->ms Eluent da1 Peak Integration ms->da1 da2 Identification by m/z and Isotopic Pattern da1->da2 da3 Relative Quantification da2->da3

Caption: A streamlined workflow for the LC-MS analysis of the reaction mixture.

Detailed Experimental Protocol

1. Sample Preparation:

  • Aliquot Collection: Carefully extract a 10 µL aliquot from the reaction mixture.

  • Dilution: Dilute the aliquot with 1 mL of acetonitrile in a 1.5 mL microcentrifuge tube.

  • Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any particulate matter.

  • Transfer: Transfer the supernatant to an LC-MS vial for analysis.

2. LC-MS Conditions (Method A: Standard C18):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[1]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis of target compounds.

3. Data Analysis:

  • Peak Integration: Integrate the chromatographic peaks corresponding to the expected retention times of the analytes.

  • Compound Identification: Confirm the identity of each peak by comparing its mass-to-charge ratio (m/z) and isotopic pattern with the theoretical values. The presence of the characteristic bromine isotopic signature is a critical confirmation point for all brominated species.

  • Relative Quantification: Determine the relative amounts of starting materials, product, and byproducts by comparing their respective peak areas. This provides a clear picture of reaction conversion and impurity profile.

Navigating Potential Analytical Pitfalls

In-Source Fragmentation of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is known to be thermally labile and can undergo fragmentation in the electrospray source. This can lead to the observation of a peak corresponding to the de-Boc product, even if it is not present in the reaction mixture. To mitigate this, consider the following:

  • Gentle Source Conditions: Use the lowest possible source temperature and cone voltage that still provide adequate signal intensity.

  • Mobile Phase Choice: Avoid using trifluoroacetic acid (TFA) as a mobile phase additive, as it can promote the cleavage of the Boc group. Formic acid is a milder and more suitable alternative.

Co-elution of Isomers: While less of a concern with 1,3-dibromobenzene, reactions with other isomeric starting materials could lead to isomeric products that are difficult to separate. In such cases, optimization of the chromatographic method, including exploring different stationary phases (like the phenyl-hexyl column) and gradient profiles, is crucial.

Concluding Remarks

A well-designed LC-MS method is an indispensable tool for the analysis of 1-(4-Boc-piperazino)-3,5-dibromobenzene reaction products. By understanding the underlying chemistry of the Buchwald-Hartwig amination and anticipating potential byproducts, a robust and reliable analytical workflow can be established. The comparative approach outlined in this guide, coupled with the detailed experimental protocol, provides a solid foundation for researchers to effectively monitor their reactions, optimize conditions, and ensure the quality of their synthesized compounds. The key to success lies not just in following a protocol, but in understanding the scientific principles that govern the separation and detection of these complex molecules.

References

  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]

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  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from [Link]

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Comparative

A Researcher's Guide to 1H NMR Characterization of PROTACs with a Piperazine Core

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] Their unique tripartite structure, consisting of a ligand...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] Their unique tripartite structure, consisting of a ligand for a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker connecting the two, enables the hijacking of the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[3][4] Among the various linker scaffolds, the piperazine core has gained significant attention for its ability to impart rigidity, improve solubility, and provide versatile synthetic handles.[3][4][5]

This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) characterization of PROTACs featuring a piperazine core against those with alternative linkers. We will delve into the unique spectral signatures of the piperazine moiety, discuss common characterization challenges, and provide a detailed experimental protocol for acquiring high-quality ¹H NMR data. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of novel PROTACs.

The Piperazine Advantage: What ¹H NMR Reveals

The incorporation of a piperazine ring into a PROTAC linker offers several advantages that can be readily verified and analyzed by ¹H NMR spectroscopy.

  • Conformational Rigidity and its Spectral Signature: Unlike flexible alkyl or PEG linkers which often yield broad and poorly resolved signals in the linker region of a ¹H NMR spectrum, the piperazine ring's chair-boat conformational equilibrium introduces a degree of rigidity.[3][5] This rigidity often results in more defined and sharper signals for the piperazine protons, typically observed in the 2.5-4.0 ppm region. The exact chemical shifts and coupling patterns of these protons are highly sensitive to the nature and stereochemistry of the substituents on the nitrogen atoms, providing a wealth of structural information.[6][7]

  • Distinct Chemical Environments: The two nitrogen atoms of the piperazine core can be functionalized to connect to the warhead and E3 ligase ligand, creating distinct chemical environments for the axial and equatorial protons. This often leads to complex splitting patterns, such as triplets or multiplets, which can be deconvoluted to confirm the connectivity and stereochemistry of the linker. In symmetrically substituted piperazines, a simpler singlet or a pair of triplets might be observed.[8]

  • pH-Dependent Shifts: The basic nature of the piperazine nitrogens means their protonation state, and consequently the chemical shifts of adjacent protons, can be influenced by the pH of the sample. This property can be exploited in NMR titration experiments to probe the pKa of the piperazine moiety, a critical parameter for understanding a PROTAC's solubility and cell permeability.[3][9]

Comparative ¹H NMR Analysis: Piperazine vs. Alternative Linkers

To illustrate the diagnostic power of ¹H NMR in characterizing piperazine-containing PROTACs, let's consider a hypothetical comparison with a PROTAC containing a flexible polyethylene glycol (PEG) linker.

Spectral Feature Piperazine Core PROTAC (Hypothetical) Flexible PEG Linker PROTAC (Hypothetical) Significance & Interpretation
Linker Region (ppm) 2.5 - 4.0 ppm3.5 - 3.8 ppmThe piperazine protons appear in a distinct region, often with more complex and resolved multiplets due to restricted rotation. The PEG linker protons typically present as a broad, unresolved singlet or multiplet.
Signal Multiplicity Sharp triplets, multipletsBroad singlet or multipletThe well-defined splitting in the piperazine spectrum allows for detailed analysis of proton-proton coupling, confirming connectivity. The broadness of the PEG signal can obscure this information.
Conformational Information Presence of distinct axial and equatorial proton signals, potential for conformational isomers at low temperature.[6][7]Averaged signals due to rapid bond rotation.¹H NMR of piperazine-containing PROTACs can provide insights into the preferred conformation of the linker, which is crucial for ternary complex formation.
Identification of Impurities Distinct signals for unreacted piperazine starting materials or side-products.Overlap of impurity signals with the broad linker signals can make identification challenging.The cleaner baseline and more dispersed signals in the piperazine PROTAC spectrum facilitate easier identification and quantification of impurities.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data for PROTACs

The large size and complex nature of PROTACs can present challenges in obtaining high-resolution ¹H NMR spectra. The following protocol is designed to address these challenges and ensure the acquisition of reliable data.

I. Sample Preparation: The Foundation of a Good Spectrum
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the PROTAC.[10] Common choices include DMSO-d₆, CDCl₃, and Methanol-d₄.[11] For PROTACs with potential solubility issues, DMSO-d₆ is often a good starting point. Be mindful that the choice of solvent can influence the chemical shifts.[10]

  • Concentration: Aim for a concentration of 5-10 mg of the PROTAC in 0.5-0.6 mL of deuterated solvent.[12] For these large molecules, a higher concentration is often necessary to achieve a good signal-to-noise ratio in a reasonable time.

  • Purity and Filtration: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. Solid impurities will lead to poor shimming and broad spectral lines.

  • Internal Standard: Use a suitable internal standard for accurate chemical shift referencing. Tetramethylsilane (TMS) is common for many organic solvents.[13] For aqueous samples, DSS or TSP can be used.

II. NMR Instrument Setup and Data Acquisition
  • Spectrometer Frequency: A higher field spectrometer (e.g., 500 MHz or above) is highly recommended to improve signal dispersion and resolution, which is critical for complex molecules like PROTACs.

  • Shimming: Perform careful and patient manual or automated shimming to optimize the magnetic field homogeneity. This is crucial for obtaining sharp lines and resolving fine coupling patterns.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton pulse sequence is typically sufficient.

    • Number of Scans (NS): Due to the lower molar concentration of protons in large molecules, a higher number of scans (e.g., 64 or more) may be required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure full relaxation of the protons, which is important for accurate integration.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient to resolve most coupling constants.

  • Temperature Control: Maintain a constant and well-calibrated temperature throughout the experiment. For studying conformational dynamics of the piperazine ring, variable temperature (VT) NMR experiments can be highly informative.[6][7]

III. Data Processing and Interpretation
  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the internal standard (e.g., TMS at 0.00 ppm).

  • Integration: Integrate all signals to determine the relative number of protons. Pay close attention to the integration of the piperazine protons to confirm the integrity of the core.

  • Peak Picking and Coupling Constant Analysis: Identify the chemical shifts (δ) and multiplicities (singlet, doublet, triplet, etc.) of all signals. Measure the coupling constants (J-values) for the piperazine protons to gain insights into their dihedral angles and conformation.

  • Impurity Analysis: Scrutinize the spectrum for any unexpected signals that may correspond to residual solvents, starting materials, or reaction byproducts.[14][15]

Visualizing the Workflow: From PROTAC to Spectrum

The following diagram illustrates the key steps in the ¹H NMR characterization of a piperazine-containing PROTAC.

PROTAC_NMR_Workflow Workflow for 1H NMR Characterization of Piperazine-Containing PROTACs cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve PROTAC (5-10 mg in 0.5-0.6 mL solvent) filter Filter into NMR Tube dissolve->filter add_std Add Internal Standard (e.g., TMS) filter->add_std load_sample Load Sample into Spectrometer add_std->load_sample shim Shim for Field Homogeneity load_sample->shim setup_params Set Acquisition Parameters (NS, d1, aq) shim->setup_params acquire Acquire 1D ¹H Spectrum setup_params->acquire process Phasing & Baseline Correction acquire->process reference Reference to Standard process->reference integrate Integrate Signals reference->integrate analyze Analyze Chemical Shifts, Multiplicities, & J-Coupling integrate->analyze impurities Identify Impurities analyze->impurities final_structure Verified PROTAC Structure analyze->final_structure Confirm Structure & Purity

Caption: A flowchart outlining the key stages of ¹H NMR analysis for piperazine-core PROTACs.

Troubleshooting Common ¹H NMR Issues with PROTACs

Problem Possible Cause Recommended Solution
Broad, unresolved signals - Poor shimming- Sample aggregation- Intermediate conformational exchange- Re-shim the instrument carefully.- Try a different solvent or lower the concentration.- Acquire the spectrum at a different temperature (VT-NMR) to either sharpen signals or resolve conformers.[6][7]
Poor signal-to-noise ratio - Low sample concentration- Insufficient number of scans- Increase the sample concentration if possible.- Increase the number of scans (NS).
Inaccurate integrations - Incomplete proton relaxation- Poor phasing or baseline correction- Increase the relaxation delay (d1).- Re-process the spectrum with careful phasing and baseline correction.
Presence of unexpected peaks - Residual solvents- Unreacted starting materials- Reaction byproducts- Cross-reference the chemical shifts with tables of common NMR solvent and impurity signals.[14][15]- Compare the spectrum with the ¹H NMR of the starting materials.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural characterization and purity assessment of PROTACs. For those incorporating a piperazine core, ¹H NMR provides particularly rich information regarding the linker's conformation, rigidity, and the chemical environment of its constituent protons. By understanding the unique spectral features of the piperazine moiety and employing a robust experimental protocol, researchers can confidently verify the structure of their synthesized PROTACs, identify potential impurities, and gain valuable insights that can guide the design of more effective protein degraders. This guide serves as a foundational resource to empower scientists in their pursuit of novel and impactful therapeutics.

References

  • Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 21968-21977. [Link]

  • Wenzel, B., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(3), 1435-1445. [Link]

  • Zhang, X., et al. (2023). Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Journal of Medicinal Chemistry, 66(17), 12153–12164. [Link]

  • Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(35), 21968-21977. [Link]

  • Turturici, M., et al. (2023). Experimental pKa values of piperazine-containing PROTACs. ResearchGate. [Link]

  • Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]

  • Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. SciSpace. [Link]

  • Ciulli, A., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. ChemRxiv. [Link]

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  • Wenzel, B., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

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  • National Center for Biotechnology Information. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • Schuhmann, T., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

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  • ResearchGate. (2022). Evaluation of PROTACs with different linkers on the degradation of KEAP1 in HEK293T cells. [Link]

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  • ResearchGate. (2015). Can NMR of piperazin show single picks in aliphatic area?. [Link]

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Validation

The Linker's Dilemma: A Comparative Guide to Piperazine and PEG Linkers in PROTAC Efficacy

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for researchers in drug discovery. These heterobifunctional molecules,...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for researchers in drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest, are composed of three key elements: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. While the choice of ligands determines the "what" and "how" of PROTAC action, the linker is the often-underestimated architect of a PROTAC's overall success, profoundly influencing its efficacy.

This guide provides an in-depth comparison of two prevalent linker classes: the rigid, heterocyclic piperazine-based linkers and the flexible, hydrophilic polyethylene glycol (PEG)-based linkers. We will delve into the mechanistic underpinnings of how each linker type impacts critical pharmacological parameters and provide field-proven experimental protocols for their evaluation.

The Crucial Role of the Linker in PROTAC Function

The linker is far more than a simple tether. Its length, rigidity, and physicochemical properties dictate the spatial orientation of the target protein and the E3 ligase, which is paramount for the formation of a productive ternary complex—the cornerstone of PROTAC activity. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a suboptimal linker can lead to steric hindrance, unproductive complex formation, or poor pharmacokinetic properties, ultimately compromising the PROTAC's efficacy.

PROTAC_Mechanism PROTAC PROTAC Ub Ub

Head-to-Head Comparison: Piperazine vs. PEG Linkers

The choice between a piperazine- and a PEG-based linker is a critical decision in PROTAC design, with each offering a distinct set of advantages and disadvantages.

FeaturePiperazine LinkersPEG Linkers
Structure & Flexibility Rigid, cyclic structureFlexible, linear chain
Solubility Can enhance solubility through protonation at physiological pH.[1][2][3]Generally improves water solubility due to hydrophilicity.[2][4]
Cell Permeability Can improve permeability by reducing polar surface area in a non-protonated state.Can enhance permeability through conformational flexibility and shielding of polar groups.[5]
Metabolic Stability Generally higher due to the stable heterocyclic ring.[2]May be more susceptible to metabolism.[2]
Ternary Complex Formation The rigid structure can pre-organize the PROTAC for optimal binding, but may also introduce steric clashes.Flexibility allows for adaptive conformational changes to facilitate ternary complex formation.
Synthesis Can be more synthetically challenging to incorporate.Readily available in various lengths and can be easily incorporated.[4]

The Case for Piperazine: Rigidity and Physicochemical Advantages

Piperazine-containing linkers have gained prominence as a strategy to overcome some of the pharmacokinetic challenges associated with PROTACs. Their rigid nature can be advantageous in several ways:

  • Conformational Constraint: The rigidity of the piperazine ring can limit the number of accessible conformations of the PROTAC, potentially pre-organizing it into a bioactive conformation for ternary complex formation. This can lead to a lower entropic penalty upon binding.

  • Improved Solubility and Permeability: The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can significantly enhance the aqueous solubility of the PROTAC.[1][3] This is a crucial factor, as many PROTACs suffer from poor solubility. Furthermore, the ability to modulate the protonation state can be exploited to balance solubility and cell permeability.

  • Enhanced Metabolic Stability: The piperazine ring is generally more resistant to metabolic degradation compared to the ether linkages in PEG chains, potentially leading to a longer in vivo half-life.[2]

However, the rigidity of piperazine linkers is a double-edged sword. If the constrained conformation is not optimal for the formation of a productive ternary complex, it can lead to a significant loss of degradation activity.

The Power of PEG: Flexibility and Hydrophilicity

Polyethylene glycol (PEG) linkers are the most commonly used type in PROTAC design, and for good reason.[4][] Their key attributes include:

  • Flexibility: The flexible nature of the PEG chain allows the PROTAC to adopt a wide range of conformations, which can be crucial for accommodating the geometric requirements of the ternary complex. This adaptability can be particularly beneficial when the optimal binding orientation of the target protein and E3 ligase is unknown.

  • Hydrophilicity and Solubility: The repeating ethylene glycol units make PEG linkers highly hydrophilic, which can significantly improve the overall water solubility of the PROTAC molecule.[2][4]

  • Tunability: PEG linkers are commercially available in a wide range of discrete lengths, allowing for systematic optimization of the linker length to achieve maximal degradation efficacy.[4]

The primary drawback of PEG linkers is their potential for lower metabolic stability due to the presence of ether linkages.[2] Additionally, their high flexibility can sometimes be a disadvantage, as it may not provide the necessary conformational rigidity to favor the most productive ternary complex.

Experimental Data: A Comparative Snapshot

While direct head-to-head comparisons of PROTACs with identical warheads and E3 ligase ligands but different linkers are not always available in the literature, some studies provide valuable insights. For instance, the replacement of a PEG linker with a more rigid piperazine-containing linker has been shown to reduce lipophilicity and improve metabolic clearance in certain PROTACs.[7] In another study, the introduction of an ionizable piperidine/di-piperidine motif, similar in principle to piperazine, in place of a traditional PEG/alkyl linker resulted in a potent androgen receptor (AR) degrader with a DC50 of less than 1 nM.[7]

Conversely, there are cases where increasing linker rigidity has been shown to be detrimental to PROTAC activity. The optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, empirical testing of a variety of linker types is often necessary to identify the optimal PROTAC candidate.

Experimental Protocols for Evaluating PROTAC Efficacy

To rigorously compare the efficacy of PROTACs with piperazine versus PEG linkers, a series of well-designed experiments are essential. The following are detailed, step-by-step methodologies for key assays.

Target Protein Degradation Assay (Western Blotting)

This assay is the gold standard for quantifying the degradation of the target protein. It is used to determine the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).

Western_Blot_Workflow A 1. Cell Treatment: Treat cells with varying concentrations of PROTACs. B 2. Cell Lysis: Lyse cells to release proteins. A->B C 3. Protein Quantification: Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE: Separate proteins by size. C->D E 5. Protein Transfer: Transfer proteins to a membrane (e.g., PVDF). D->E F 6. Blocking: Block non-specific binding sites on the membrane. E->F G 7. Primary Antibody Incubation: Incubate with an antibody specific to the target protein. F->G H 8. Secondary Antibody Incubation: Incubate with a conjugated secondary antibody. G->H I 9. Detection: Visualize protein bands (e.g., chemiluminescence). H->I J 10. Data Analysis: Quantify band intensity to determine DC50 and Dmax. I->J

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTACs (both piperazine and PEG versions) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and incubate on ice.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and heat the samples.

    • Load equal amounts of protein onto a polyacrylamide gel and run the electrophoresis.[8][9]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8][9]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence detector.

    • Quantify the band intensities using software like ImageJ.[10] Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.[10]

Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). This assay can be used to characterize the formation of the ternary complex.

ITC_Workflow A 1. Sample Preparation: Prepare purified target protein, E3 ligase, and PROTAC in the same buffer. B 2. Instrument Setup: Set up the ITC instrument with the appropriate temperature and injection parameters. A->B C 3. Titration: Titrate the PROTAC into a solution containing the target protein and E3 ligase. B->C D 4. Data Acquisition: Measure the heat changes after each injection. C->D E 5. Data Analysis: Analyze the binding isotherm to determine thermodynamic parameters of ternary complex formation. D->E

Step-by-Step Protocol:

  • Protein and PROTAC Preparation:

    • Purify the target protein and the E3 ligase.

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.[11][12]

    • Accurately determine the concentrations of all components.

  • ITC Experiment Setup:

    • Degas all solutions before use.

    • Fill the ITC sample cell with a solution of the target protein and the E3 ligase.

    • Fill the injection syringe with the PROTAC solution. The concentration of the PROTAC in the syringe should be 10-20 times higher than the protein concentration in the cell.[13]

  • Titration:

    • Perform a series of small injections of the PROTAC into the sample cell while monitoring the heat changes.

    • Allow the system to reach equilibrium between injections.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the reactants.

    • Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of ternary complex formation.[12][14]

Cellular Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput, non-cell-based assay that measures the ability of a compound to passively diffuse across an artificial lipid membrane. It provides a good indication of a PROTAC's potential for cell permeability.

PAMPA_Workflow A 1. Plate Preparation: Coat a donor plate with a lipid solution to form the artificial membrane. B 2. Sample Addition: Add the PROTAC solution to the donor plate and buffer to the acceptor plate. A->B C 3. Incubation: Incubate the plate assembly to allow for compound diffusion. B->C D 4. Quantification: Measure the concentration of the PROTAC in both donor and acceptor plates (e.g., by LC-MS/MS). C->D E 5. Permeability Calculation: Calculate the permeability coefficient (Pe). D->E

Step-by-Step Protocol:

  • Preparation of the PAMPA Plate:

    • Prepare a lipid solution (e.g., 1% lecithin in dodecane).[15]

    • Coat the membrane of a 96-well filter donor plate with the lipid solution.[15]

  • Assay Setup:

    • Fill the wells of a 96-well acceptor plate with buffer.

    • Prepare solutions of the PROTACs in buffer.

    • Add the PROTAC solutions to the wells of the coated donor plate.[15]

    • Place the donor plate on top of the acceptor plate to create a "sandwich".

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours) to allow the PROTACs to diffuse across the artificial membrane.[15][16]

  • Quantification and Analysis:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the following equation:

      • Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] / ( A * (1/VD + 1/VA) * t )

      • Where A is the filter area, VD is the volume of the donor well, VA is the volume of the acceptor well, and t is the incubation time.

    • Compounds are typically categorized as having low (Pe < 1.5 x 10⁻⁶ cm/s) or high (Pe > 1.5 x 10⁻⁶ cm/s) permeability.[16]

Conclusion and Future Perspectives

The choice between piperazine and PEG linkers in PROTAC design is not a matter of one being definitively superior to the other. Instead, it is a nuanced decision that depends on the specific properties of the target protein, the E3 ligase, and the desired pharmacokinetic profile of the final molecule.

Piperazine linkers offer the potential for enhanced metabolic stability and tunable solubility through their rigid, ionizable structure. They represent a valuable strategy for optimizing the drug-like properties of PROTACs. On the other hand, PEG linkers provide flexibility and hydrophilicity, which can be crucial for achieving potent degradation, particularly when the structural requirements for ternary complex formation are not well understood.

A rational approach to linker design will likely involve the synthesis and evaluation of a focused library of PROTACs containing both rigid (e.g., piperazine-based) and flexible (e.g., PEG-based) linkers of varying lengths. The comprehensive experimental workflows detailed in this guide provide a robust framework for making data-driven decisions in the pursuit of highly efficacious and therapeutically viable PROTACs. As our understanding of the intricate interplay between linker chemistry and PROTAC biology continues to grow, we can anticipate the development of even more sophisticated linker strategies that will further unlock the therapeutic potential of targeted protein degradation.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Medicinal Chemistry. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploration of Targeted Anti-tumor Therapy. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022). RSC Medicinal Chemistry. [Link]

  • Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. (2022). Clinical Research News Online. [Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. (2021). Journal of Medicinal Chemistry. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020). ACS Medicinal Chemistry Letters. [Link]

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2021). RSC Chemical Biology. [Link]

  • How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. [Link]

  • Tips for Illustrating Biological Pathways. (2023). YouTube. [Link]

  • Western Blot Protocol. (2023). YouTube. [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. [Link]

  • Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling. (2011). Methods. [Link]

  • Drawing graphs with dot. (2015). Graphviz. [Link]

  • Figure 4. PROTAC permeability, stability, and cellular activity. (A)... (n.d.). ResearchGate. [Link]

  • Isothermal Titration Calorimetry ITC. (2025). protocols.io. [Link]

  • Analysis and visualization of metabolic pathways and networks: A hypegraph approach. (2023). ResearchGate. [Link]

  • Isothermal Titration Calorimetry. (n.d.). The Huck Institutes. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Ternary Complex Formation with Piperazine-Linked PROTACs

Introduction: Beyond Binary Binding – The Central Role of the Ternary Complex In the landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a revolutionary modality.[1] These...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Binary Binding – The Central Role of the Ternary Complex

In the landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a revolutionary modality.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[2] A PROTAC molecule consists of three key components: a warhead that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3]

The efficacy of a PROTAC is not merely a function of its ability to bind its two protein partners independently. The critical, event-driving species is the ternary complex : the transient structure formed by the PROTAC simultaneously bridging the POI and the E3 ligase.[4][5] The stability, conformation, and kinetics of this complex directly govern the efficiency of subsequent ubiquitination and ultimate degradation of the target protein.[6][7] While formation of the ternary complex is a prerequisite, it does not always guarantee successful degradation, highlighting the importance of its dynamic and structural properties.[4]

This guide focuses on a specific, increasingly popular class of degraders: PROTACs featuring piperazine-based linkers . The inclusion of a piperazine ring in the linker is a deliberate design choice intended to confer specific physicochemical properties.[8][9] This moiety can increase linker rigidity, which may pre-organize the PROTAC into a productive conformation and reduce the entropic penalty upon binding.[10] Furthermore, as a protonable amine, it can enhance solubility, a common challenge in PROTAC development.[8][9] However, these same features introduce unique challenges. The pKa of the piperazine ring is highly sensitive to its chemical environment, meaning subtle modifications can alter its protonation state, impacting cell permeability and the specific intermolecular interactions that stabilize the ternary complex.[8][9]

Therefore, a robust, multi-tiered validation strategy is essential to confirm and characterize the formation of a productive ternary complex. This guide provides a framework for researchers, scientists, and drug development professionals to navigate this process, moving logically from initial biophysical characterization to definitive cellular evidence.

The Validation Workflow: An Integrated, Multi-Assay Approach

A successful validation strategy does not rely on a single experiment. Instead, it builds a comprehensive case by integrating data from orthogonal assays. We propose a tiered approach that progresses from controlled in vitro systems to the complex environment of live cells.

G cluster_0 Tier 1: In Vitro Biophysical Characterization cluster_1 Tier 2: Cellular Confirmation cluster_2 Tier 3: Functional & Selectivity Readouts a1 Surface Plasmon Resonance (SPR) (Kinetics & Affinity) a3 Structural Biology (X-ray / Cryo-EM) a1->a3 High-resolution insight b1 NanoBRET / HiBiT Assays (Live-Cell Engagement & Complex Formation) a1->b1 Confirm in-cell interaction a2 Isothermal Titration Calorimetry (ITC) (Thermodynamics) a2->b1 c1 Western Blot (Target Degradation) b1->c1 Confirm functional consequence b2 Co-Immunoprecipitation (Co-IP) (In-Cell Proximity) b2->c1 c2 Global Proteomics (MS) (Selectivity Profile) c1->c2 Assess off-targets G cluster_POI Protein of Interest (POI) cluster_PROTAC Piperazine-Linked PROTAC cluster_E3 E3 Ligase POI POI NanoLuc NanoLuc® (Donor) NanoLuc->p1 PROTAC POI Warhead --- Piperazine --- E3 Ligand PROTAC->p2 E3 E3 Ligase HaloTag HaloTag®-Ligand (Acceptor) p1->PROTAC p1->p2 BRET Signal (Proximity) p2->HaloTag

Sources

Validation

The Thermodynamic Tightrope: A Guide to Isothermal Titration Calorimetry for PROTAC Profiling

In the rapidly evolving landscape of targeted protein degradation, understanding the intricate dance between a PROTAC (Proteolysis Targeting Chimera), its target protein, and an E3 ligase is paramount. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted protein degradation, understanding the intricate dance between a PROTAC (Proteolysis Targeting Chimera), its target protein, and an E3 ligase is paramount. This guide provides an in-depth exploration of Isothermal Titration Calorimetry (ITC) as the gold standard for elucidating the complete thermodynamic and binding profile of these ternary complexes. We will dissect the "why" behind the "how," offering field-proven insights to empower researchers, scientists, and drug development professionals to generate high-quality, reproducible data.

The PROTAC Paradigm: Beyond Simple Inhibition

Unlike traditional small-molecule inhibitors that merely block a protein's function, PROTACs orchestrate its complete removal.[1] This is achieved through their unique bifunctional nature, simultaneously engaging a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3] This catalytic mechanism, where a single PROTAC molecule can induce the degradation of multiple target proteins, represents a paradigm shift in therapeutic intervention.[4]

The efficacy of a PROTAC is not solely dictated by its binary binding affinities for the POI and the E3 ligase. The formation and stability of the ternary complex (POI-PROTAC-E3 ligase) are critical determinants of its degradation efficiency.[5][6] This is where a deep thermodynamic understanding becomes indispensable, and ITC emerges as a powerful analytical tool.

Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Energetics

ITC is a label-free biophysical technique that directly measures the heat changes associated with molecular interactions in solution.[2][5] By titrating a ligand into a solution containing its binding partner, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[5][7][8]

The fundamental principle of ITC lies in maintaining a constant temperature between a sample cell containing the macromolecule and a reference cell.[9] As the ligand is injected into the sample cell, any heat released (exothermic) or absorbed (endothermic) due to binding is compensated by the instrument's feedback system to maintain isothermal conditions.[9][10] This power compensation is directly proportional to the heat change of the reaction.

ITC_Principle

Why ITC is the Gold Standard for PROTAC Thermodynamic Profiling

While several biophysical techniques can measure binding affinities, ITC offers a unique and comprehensive view of the thermodynamic forces driving PROTAC-mediated ternary complex formation.[2][5]

Advantages of ITC for PROTAC Analysis:

  • Label-Free and In-Solution: ITC does not require modification or immobilization of the interacting partners, which can sometimes interfere with binding.[2][5] This provides a more native-like assessment of the interaction.

  • Complete Thermodynamic Profile: Beyond just the binding affinity (Kd), ITC provides the enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy of binding (ΔG).[5][7][] This information is crucial for understanding the driving forces of the interaction and for rational drug design.

  • Stoichiometry of Binding: ITC directly determines the stoichiometry of the interaction, which is essential for confirming the expected 1:1:1 ratio in a ternary complex.[10][12]

  • Insensitive to Molecular Weight: Unlike techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), the sensitivity of ITC is not dependent on the molecular weight of the analytes.[2][5]

  • Cooperativity Assessment: ITC is instrumental in determining the cooperativity (α) of ternary complex formation.[5][13][14] Positive cooperativity, where the binding of one protein enhances the affinity for the other, is a highly desirable feature in PROTACs as it can lead to more stable and efficient ternary complexes.[6]

Limitations to Consider:

  • Sample Consumption: ITC typically requires higher sample concentrations and volumes compared to other techniques, which can be a limitation when working with precious or difficult-to-express proteins.[2][5]

  • Low Throughput: Each ITC experiment can take a significant amount of time, making it less suitable for high-throughput screening.[2][5]

  • Solubility Challenges: PROTACs can sometimes have limited aqueous solubility, which can be problematic for ITC experiments that require relatively high concentrations.[2][5][15]

Comparison of ITC with Alternative Biophysical Techniques

TechniqueMeasuresAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Kd, ΔH, ΔS, nLabel-free, in-solution, complete thermodynamic profile, direct stoichiometry.[2][5]Low throughput, high sample consumption, sensitive to buffer mismatch.[2][5]
Surface Plasmon Resonance (SPR) kon, koff, KdReal-time kinetics, high sensitivity, lower sample consumption.Requires immobilization of one binding partner, potential for mass transport limitations.
Bio-Layer Interferometry (BLI) kon, koff, KdHigh throughput, real-time kinetics.Requires immobilization, less sensitive than SPR for small molecules.
Fluorescence Polarization (FP) KdHomogeneous assay, high throughput.[6]Requires fluorescent labeling, potential for assay interference.[6]
NanoBRET Ternary complex formation in live cellsIn-cell measurements, real-time monitoring.[5]Requires genetic modification of proteins, indirect measure of binding.[5]
Mass Spectrometry (MS) Ternary complex formationLabel-free, can be used in complex mixtures.[5]Indirect measure of affinity, can be complex to set up.[5]

A Step-by-Step Guide to PROTAC Thermodynamic Profiling using ITC

This protocol outlines the key steps for characterizing the binary and ternary interactions of a PROTAC system.

ITC_Workflow

Part 1: Sample Preparation - The Foundation of a Successful Experiment

  • Protein Purity and Concentration: Ensure proteins (POI and E3 ligase) are of high purity (>95%) and accurately quantified.[16] Impurities can lead to inaccurate binding parameters.

  • Buffer Matching: Dialyze all components (proteins and PROTAC) into the exact same buffer to minimize heats of dilution and buffer mismatch effects.[16][17] A common starting buffer is PBS or HEPES with a suitable salt concentration and pH.

  • PROTAC Solubility: Confirm the solubility of the PROTAC in the chosen buffer at the required concentrations.[2][5] The use of a small percentage of DMSO (e.g., <5%) is often necessary, but must be consistently matched in all solutions.

Part 2: Binary Interaction Characterization

The first step is to determine the binding affinities of the PROTAC for the individual POI and E3 ligase.

  • Experiment 1: PROTAC binding to POI

    • Titrant (Syringe): PROTAC (typically 10-20 fold higher concentration than the cell component).

    • Analyte (Cell): POI.

  • Experiment 2: PROTAC binding to E3 Ligase

    • Titrant (Syringe): PROTAC.

    • Analyte (Cell): E3 Ligase.

Part 3: Ternary Complex Characterization

To measure the thermodynamics of ternary complex formation and determine cooperativity, two types of experiments are performed.

  • Experiment 3: Titration of POI into a pre-formed PROTAC-E3 Ligase complex

    • Titrant (Syringe): POI.

    • Analyte (Cell): E3 Ligase saturated with the PROTAC.

  • Experiment 4: Titration of E3 Ligase into a pre-formed PROTAC-POI complex

    • Titrant (Syringe): E3 Ligase.

    • Analyte (Cell): POI saturated with the PROTAC.

Part 4: Data Analysis and Interpretation

The raw ITC data, a series of heat spikes, is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., one set of sites) to extract the thermodynamic parameters.

Thermodynamic_Parameters

Calculating Cooperativity (α):

Cooperativity is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein. It is calculated as the ratio of the dissociation constants:

α = Kd (PROTAC to POI) / Kd (PROTAC to POI in the presence of E3 ligase)

  • α > 1: Positive cooperativity (favorable)

  • α < 1: Negative cooperativity (unfavorable)

  • α = 1: No cooperativity

While positive cooperativity is often sought after, it is important to note that many effective PROTACs exhibit neutral or even negative cooperativity.[6]

Troubleshooting Common ITC Issues in PROTAC Profiling

IssuePotential CauseSolution
No or very weak signal Low binding affinity, incorrect concentrations, inactive protein.Increase concentrations, check protein activity, use a more sensitive ITC instrument.
Large, inconsistent heats of dilution Buffer mismatch, PROTAC aggregation/precipitation.Ensure perfect buffer matching, check PROTAC solubility, perform control titrations (ligand into buffer).[17][18]
Complex binding isotherm (not fitting a simple model) Multiple binding sites, conformational changes, protein aggregation.Try different binding models, perform additional biophysical experiments (e.g., SEC-MALS) to check for aggregation.
Drifting baseline Insufficient equilibration time, slow binding kinetics, dirty cell.Increase time between injections, clean the ITC cell thoroughly.[18]

Conclusion: The Power of a Complete Thermodynamic Picture

Isothermal Titration Calorimetry provides an unparalleled level of detail into the thermodynamic forces governing PROTAC-mediated ternary complex formation. By moving beyond simple affinity measurements, researchers can gain a deeper understanding of the structure-activity relationships that drive protein degradation. This knowledge is critical for the rational design and optimization of next-generation PROTACs with improved potency, selectivity, and drug-like properties. While ITC requires careful experimental design and execution, the wealth of information it provides makes it an indispensable tool in the development of this exciting new class of therapeutics.

References

  • Pan, L., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1237-1264. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Testa, A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Journal of Medicinal Chemistry, 66(23), 15996-16023. [Link]

  • TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. [Link]

  • Pan, L., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1237-1264. [Link]

  • BME 221. (2023). Isothermal Titration Calorimetry (ITC). YouTube. [Link]

  • Sun, X., et al. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Journal of Hematology & Oncology, 12(1), 1-13. [Link]

  • Schuck, P. (2007). Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling. Analytical Biochemistry, 369(2), 179-195. [Link]

  • ResearchGate. (n.d.). of the advantages and disadvantages associated with using PROTACs as a therapeutic strategy. [Link]

  • TA Instruments. (n.d.). The Importance of Reliable Mixing in ITC Experiments. [Link]

  • Ciulli, A., & Trainor, N. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 4-9. [Link]

  • ResearchGate. (n.d.). Exploring and characterizing ternary complex formation. [Link]

  • Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 489. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]

  • Tsonou, E., & Tsonos, C. (2020). PROTACs– a game-changing technology. Future Drug Discovery, 2(3), FDD36. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • ResearchGate. (2017). How to interpret ITC data? [Link]

  • ResearchGate. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. [Link]

  • CureFFI.org. (2016). Isothermal titration calorimetry. [Link]

  • Krishnakumar, S. S., et al. (2017). Reconciling isothermal titration calorimetry analyses of interactions between complexin and truncated SNARE complexes. eLife, 6, e29242. [Link]

  • Scott, J. S., et al. (2025). In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. Journal of Medicinal Chemistry. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. [Link]

  • Zhang, T., et al. (2024). Quantitative Measurement of PROTAC Intracellular Accumulation. bioRxiv. [Link]

  • Domainex. (n.d.). Ternary Complex Formation Assays. [Link]

  • Sun, X., et al. (2019). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters, 10(2), 159-161. [Link]

  • LabRoots. (2021). PROTACs A Chemistry Journey of Protein Degraders. YouTube. [Link]

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Comparative

alternative building blocks to 1-(4-Boc-Piperazino)-3,5-dibromobenzene for PROTAC synthesis

A Senior Application Scientist's Guide to Alternative Building Blocks for PROTAC Synthesis Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Alternative Building Blocks for PROTAC Synthesis

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation.[1] A PROTAC's efficacy is not solely dictated by its protein-of-interest (POI) warhead or its E3 ligase binder; the linker connecting these two moieties is a critical determinant of the molecule's overall performance, influencing ternary complex formation, physicochemical properties, and cell permeability.[2][3] The building block 1-(4-Boc-Piperazino)-3,5-dibromobenzene is a well-established scaffold, providing a rigid and defined linkage. However, the rational design of potent and drug-like PROTACs necessitates a broader toolkit of building blocks. This guide provides an in-depth comparison of viable alternatives, from flexible alkyl and PEG chains to rigid heterocyclic and clickable scaffolds. We will explore the strategic rationale behind selecting a specific linker class, present comparative data, and provide actionable experimental protocols for their implementation.

The PROTAC Mechanism: The Linker at the Core

A PROTAC is a heterobifunctional molecule that hijacks the cell's native ubiquitin-proteasome system (UPS) to eliminate specific proteins.[4] It consists of three components: a ligand for a POI, a ligand for an E3 ubiquitin ligase, and a linker.[5][6] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI.[1][7] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC is released to act catalytically.[1]

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 cluster_3 POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer (Polyubiquitination) Ternary->Ub Proximity-Induced POI_Ub Polyubiquitinated POI Ub->POI_Ub Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Proteasome->PROTAC Release (Catalytic Cycle) Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: The PROTAC Mechanism of Action.

The linker is not merely a spacer; its length, rigidity, and chemical composition are paramount for stabilizing the productive ternary complex required for efficient ubiquitination.[3][7]

The Benchmark: 1-(4-Boc-Piperazino)-3,5-dibromobenzene

This building block provides a semi-rigid phenyl-piperazine core. The two bromine atoms serve as convenient handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to connect to the POI ligand and the E3 ligase ligand, while the Boc-protected piperazine offers a nucleophilic site for further elaboration once deprotected.

  • Advantages:

    • Structural Rigidity: Constrains the PROTAC conformation, which can reduce the entropic penalty of forming the ternary complex and potentially lead to higher potency.[1]

    • Defined Exit Vectors: The geometry of the benzene ring provides well-defined spatial orientation for the attached ligands.

  • Disadvantages:

    • Limited Flexibility: The inherent rigidity may prevent the formation of a productive ternary complex for certain POI/E3 ligase pairs.

    • Physicochemical Properties: The aromatic and heterocyclic nature can contribute to high lipophilicity and poor solubility, challenging drug development.

A Comparative Guide to Alternative Linker Building Blocks

The optimization of a PROTAC often requires screening a library of compounds with diverse linkers.[] Alternative building blocks can be broadly categorized into flexible and rigid motifs.

Flexible Linkers: Alkyl and PEG Chains

Flexible linkers are the most common motifs in PROTAC design, primarily due to their synthetic accessibility.[1] Alkyl and polyethylene glycol (PEG) chains are the most prevalent, found in approximately 30% and 55% of published PROTACs, respectively.[9]

  • Alkyl Chains: These are simple hydrocarbon chains of varying lengths.[1] They provide significant conformational flexibility, allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation.[1] However, their hydrophobic nature can negatively impact aqueous solubility.[2]

  • PEG Chains: Composed of repeating ethylene glycol units, PEG linkers significantly enhance the hydrophilicity and solubility of PROTACs.[2][7] This is a crucial advantage, as many warheads and E3 ligase ligands are highly lipophilic. The improved solubility aids in creating more reliable in vitro data and better drug-like properties.[10]

FeatureAlkyl Chain LinkersPEG Linkers
Primary Advantage High conformational flexibility, synthetic ease.[1]Improved aqueous solubility and biocompatibility.[2][7]
Primary Disadvantage Can increase lipophilicity, leading to poor solubility.[2]May have reduced metabolic stability in vivo.[2]
Common Building Blocks Di-functional alkanes (e.g., dibromohexane), di-succinimidyl esters (e.g., DSG, DSS).[9]Boc-NH-PEGn-COOH, Azido-PEGn-COOH.[4]
Best For... Initial screening to determine optimal linker length; when targeting intracellular proteins where permeability is key.PROTACs with highly lipophilic ligands; improving overall drug-like properties.
Rigid & Semi-Rigid Linkers: Beyond Phenyl-Piperazine

To overcome the drawbacks of overly flexible linkers, such as the entropic penalty upon binding, researchers increasingly use rigid motifs to constrain the PROTAC's conformation.[1]

  • Cycloalkane & Heterocyclic Scaffolds: Incorporating saturated rings like piperidine or cyclohexane can impart rigidity while improving metabolic stability and solubility compared to purely aromatic systems.[2] These motifs maintain structural integrity in biological systems, which can lead to improved pharmacokinetics.[2]

  • Alkyne/Triazole Linkers (Click Chemistry): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for PROTAC synthesis.[5][] This "click chemistry" reaction is highly efficient and tolerant of many functional groups, allowing for the rapid, convergent synthesis of PROTAC libraries. The resulting triazole ring is metabolically stable and can act as a rigid spacer.[2][]

FeaturePhenyl-Piperazine (Benchmark)Other Heterocycles (e.g., Piperidine)Triazoles (via Click Chemistry)
Primary Advantage Defined exit vectors, well-understood chemistry.Improved metabolic stability and solubility.[2]Rapid, efficient library synthesis; high metabolic stability.[2][]
Primary Disadvantage Can have poor solubility and limited flexibility.Synthesis can be more complex than linear chains.Requires introduction of azide and alkyne functionalities.
Common Building Blocks 1-(4-Boc-Piperazino)-3,5-dibromobenzene.Boc-piperidine-4-carboxylic acid.Propargyl amine, Azido-PEGn-OH.[4]
Best For... Cases where a rigid, defined orientation is known to be beneficial.Fine-tuning ADME properties and conformational restraint.High-throughput screening of linker lengths and attachment points.[]

Expanding the Toolbox: Alternative E3 Ligase Binders

While the linker is central, the choice of E3 ligase ligand is equally critical. The vast majority of PROTACs recruit Cereblon (CRBN) or Von Hippel-Lindau (VHL).[11] However, expanding the repertoire of E3 ligases can overcome resistance, alter tissue distribution, and provide new avenues for degradation.

  • Inhibitor of Apoptosis Proteins (IAPs): IAP-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), utilize ligands such as methyl bestatin derivatives or SMAC mimetics to recruit cIAP1.[12][13] This class has been used to degrade a wide range of targets, including BRD4 and RIPK2.[12]

  • Mouse double minute 2 homolog (MDM2): As the E3 ligase responsible for degrading the p53 tumor suppressor, MDM2 was an early target for PROTAC development using ligands like Nutlin-3 derivatives.[11]

Recruiting a new E3 ligase requires a complete re-evaluation of the optimal linker, as the surface topology and required exit vectors will be different.

E3 LigaseCommon Ligand(s)Key Features
CRBN Thalidomide, Pomalidomide, LenalidomideMost widely used; well-characterized ligands.
VHL Hydroxyproline-based ligands (e.g., (S,R,S)-AHPC)Widely used; potent but can be larger molecules.[4]
IAPs SMAC mimetics, Bestatin derivativesCan induce ligase auto-ubiquitination; offers an alternative to CRBN/VHL.[11][12]
MDM2 Nutlin-3a derivativesOne of the first ligases used for PROTACs.[11]

Experimental Protocols & Workflows

Trustworthy protocols are the foundation of reproducible science. Below are representative procedures for assembling PROTACs using alternative building blocks.

Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation A Select Building Blocks (Warhead, Linker, E3 Ligand) B Synthesize PROTAC (e.g., Amide Coupling or Click Reaction) A->B C Purify PROTAC (e.g., HPLC, Flash Chromatography) B->C D Confirm Structure & Purity (LC-MS, NMR) C->D E In vitro Binding Assays (SPR, ITC, FP) D->E Biophysical Validation F Cellular Degradation Assay (Western Blot, In-Cell Western, Mass Spec) D->F Cellular Activity G Determine DC50 & Dmax F->G

Figure 2: General workflow for PROTAC synthesis and evaluation.
Protocol 1: PROTAC Synthesis via Amide Coupling with a PEG Linker

This protocol describes the coupling of a POI ligand containing a carboxylic acid to an E3 ligase ligand (VHL) pre-conjugated to an amine-terminated PEG linker.

  • Reagents & Materials:

    • POI-COOH (1.0 eq)

    • VHL-PEGn-NH2 (1.1 eq)

    • HATU (1.5 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Round-bottom flask, magnetic stirrer, argon atmosphere

  • Procedure:

    • Dissolve POI-COOH (e.g., 50 mg) in anhydrous DMF (2 mL) under an argon atmosphere.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • In a separate vial, dissolve VHL-PEGn-NH2 (1.1 eq) in anhydrous DMF (1 mL).

    • Add the VHL-linker solution dropwise to the activated POI solution.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction by adding water (10 mL).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase preparative HPLC to yield the final PROTAC.

    • Characterize the final product by high-resolution mass spectrometry and ¹H NMR.

Protocol 2: PROTAC Assembly via CuAAC (Click Chemistry)

This protocol describes the coupling of an alkyne-functionalized POI ligand with an azide-functionalized E3 ligase ligand (CRBN).

  • Reagents & Materials:

    • POI-Alkyne (1.0 eq)

    • CRBN-Linker-Azide (1.0 eq)

    • Copper(II) sulfate (CuSO₄) (0.1 eq)

    • Sodium ascorbate (0.3 eq)

    • Solvent system (e.g., t-BuOH/H₂O 1:1)

    • Reaction vial, magnetic stirrer

  • Procedure:

    • Dissolve POI-Alkyne (e.g., 30 mg, 1.0 eq) and CRBN-Linker-Azide (1.0 eq) in the t-BuOH/H₂O solvent system (3 mL).

    • Prepare fresh solutions of CuSO₄ (0.1 eq in 100 µL H₂O) and sodium ascorbate (0.3 eq in 100 µL H₂O).

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

    • Stir the reaction vigorously at room temperature for 2-4 hours. The formation of the triazole-linked PROTAC can be monitored by LC-MS.

    • Once the starting materials are consumed, dilute the mixture with water and extract with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Dry the organic phase, concentrate, and purify the crude product by flash chromatography or preparative HPLC.

    • Characterize the final product by high-resolution mass spectrometry and ¹H NMR to confirm the structure.

Performance Comparison: A Data-Driven Perspective

The choice of linker has a profound impact on the biological activity of a PROTAC. The following table presents hypothetical but representative data for a BRD4-targeting PROTAC using a fixed warhead (JQ1) and E3 ligase ligand (Pomalidomide) but with different linkers.

Linker TypeLinker CompositionLength (atoms)DC₅₀ (nM)Dₘₐₓ (%)Solubility (µM)
Benchmark Phenyl-piperazine1215085< 5
Flexible Alkyl Chain127592< 1
Flexible PEG13 (4 units)25> 95> 100
Rigid Triazole (Click)12409025
  • DC₅₀: Concentration for 50% maximal degradation.

  • Dₘₐₓ: Maximum percentage of protein degradation.

Analysis: This data illustrates that moving from a rigid phenyl-piperazine linker to a more flexible alkyl chain can improve degradation potency. However, incorporating a hydrophilic PEG linker dramatically improves both potency and solubility, highlighting the critical role of physicochemical properties. The triazole linker provides a balance of rigidity and improved properties over the benchmark.

Conclusion and Future Outlook

While 1-(4-Boc-Piperazino)-3,5-dibromobenzene remains a useful building block for creating semi-rigid PROTACs, the field has moved towards a more diverse and tunable linker strategy. Flexible alkyl and PEG chains are workhorses for initial optimization, while click chemistry-enabled linkers allow for the rapid generation of focused libraries to fine-tune activity. Furthermore, the exploration of novel E3 ligase binders like those for IAPs opens up new therapeutic possibilities. The future of PROTAC design will likely involve "smart" linkers, such as photoswitchable or conformationally locked structures, that provide even greater control over protein degradation.[2][] A rational, data-driven approach to selecting and optimizing the linker is not just an ancillary step but a core pillar of successful PROTAC development.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved January 24, 2026, from [Link]

  • Gao, H., et al. (2022). Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents. Expert Opinion on Therapeutic Patents, 32(7), 795-814. [Link]

  • Shaki, A., et al. (2024). Key methods to assemble PROTAC libraries using alkyl and ether linkers for targeted protein degradation. RSC Medicinal Chemistry. [Link]

  • Popowicz, G. M., & Holak, T. A. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 313-324. [Link]

  • Zorba, A., et al. (2018). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

Sources

Validation

The Piperazine Advantage: A Comparative Guide to Enhancing PROTAC® Metabolic Stability and Solubility

In the rapidly evolving landscape of targeted protein degradation, the success of a Proteolysis Targeting Chimera (PROTAC®) hinges on the intricate interplay of its three components: a warhead for the protein of interest...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted protein degradation, the success of a Proteolysis Targeting Chimera (PROTAC®) hinges on the intricate interplay of its three components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the often-underestimated linker that tethers them. While historically viewed as a simple spacer, the linker's chemical composition is now understood to be a critical determinant of a PROTAC®'s overall developability, profoundly influencing its metabolic stability and solubility.

This guide provides an in-depth comparison of piperazine-containing linkers against more conventional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains. We will explore the physicochemical rationale behind the advantages of piperazine incorporation, supported by compelling experimental data from published studies, and provide detailed protocols for the key assays used to evaluate these critical properties.

The Linker's Dilemma: Balancing Flexibility and Physicochemical Properties

PROTAC®s, by their nature, are large molecules that often venture beyond Lipinski's "rule of five," posing inherent challenges to properties like cell permeability, solubility, and metabolic stability. The linker is pivotal in navigating these challenges.

  • Flexible Linkers (PEG, Alkyl Chains): These have been the workhorses of early PROTAC® development due to their synthetic tractability and the ease with which their length can be modulated.[1] They provide the necessary flexibility for the PROTAC® to induce a productive ternary complex between the POI and the E3 ligase. However, this conformational freedom can be a double-edged sword:

    • Metabolic Liability: Long, flexible lipophilic linkers can be more susceptible to metabolism, particularly oxidation by cytochrome P450 enzymes.[2]

    • Poor Solubility: Increased lipophilicity can lead to diminished aqueous solubility, complicating formulation and potentially leading to unreliable results in biological assays.[2]

  • Rigid Linkers (incorporating motifs like piperazine): To counteract the drawbacks of flexible linkers, medicinal chemists are increasingly turning to more rigid motifs. Saturated heterocycles, particularly piperazine, have emerged as a valuable strategy to impart favorable physicochemical properties.[3][4]

The Piperazine Solution: A Two-Pronged Approach to Improved Druggability

The incorporation of a piperazine ring into a PROTAC® linker offers distinct advantages in enhancing both metabolic stability and solubility.

Enhancing Metabolic Stability

The piperazine moiety can improve a PROTAC®'s metabolic profile in several ways:

  • Blocking Metabolic Soft Spots: The nitrogen atoms in a piperazine ring are less prone to N-dealkylation when incorporated within the linker, especially when attached via an amide bond, a common metabolic weak point in other linker types.[5]

  • Increased Rigidity: The inherent rigidity of the piperazine ring can sterically hinder the access of metabolic enzymes to other labile positions within the PROTAC® molecule.[2]

Boosting Aqueous Solubility

Poor solubility is a major hurdle in PROTAC® development. Piperazine offers a direct solution:

  • Protonation at Physiological pH: Piperazine is a basic moiety that can be protonated at physiological pH.[5] This ionization significantly increases the polarity of the molecule, thereby enhancing its aqueous solubility.[2][6] The pKa of the piperazine is a critical factor and can be fine-tuned by the surrounding chemical environment within the linker.[5]

  • Balancing Lipophilicity: The introduction of a polar, ionizable group helps to balance the overall lipophilicity of the large PROTAC® molecule, which is often a primary cause of poor solubility.[2]

Comparative Analysis: Piperazine vs. Alternative Linkers

The theoretical advantages of piperazine linkers are borne out by experimental data. Let's examine two case studies that highlight these benefits.

Case Study 1: Optimizing a RIPK2 Degrader

In the development of a PROTAC® to degrade the Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2), an initial lead compound with a PEG linker demonstrated high potency but was plagued by poor metabolic stability and low solubility. A subsequent optimization effort, which included incorporating polar piperazine and pyrimidine moieties into the linker, led to a vastly improved candidate.[4]

Compound Linker Type Metabolic Clearance (Human Hepatocytes) Aqueous Solubility
PROTAC® 82 PEG-based29 mL/min/g liverPoor
PROTAC® 83 Piperazine -Pyrimidine< 0.45 mL/min/g liver346 μM
Table 1: Comparative data showing the impact of linker modification on the metabolic stability and solubility of a RIPK2 PROTAC®. Data sourced from Troup, R. I., et al. (2020).[4]

The dramatic reduction in metabolic clearance and the significant improvement in aqueous solubility underscore the transformative impact of replacing a flexible, lipophilic linker with a more rigid, polar, piperazine-containing one.

Case Study 2: Development of the Pirin Degrader CCT367766

The development of a protein degradation probe for the non-catalytic protein pirin provides another compelling example. Initial probes with more flexible linkers failed to induce degradation. The researchers hypothesized that poor physicochemical properties were the culprit. By systematically optimizing the linker to reduce the topological polar surface area (TPSA) and hydrogen bond donor count while maintaining a favorable lipophilicity, they arrived at the potent degrader CCT367766, which features a methylene piperazine in its linker.[7][8] This strategic shift in linker design was key to achieving a molecule with the necessary properties for effective cellular activity.

Experimental Validation: Protocols for Assessing Metabolic Stability and Solubility

To generate the kind of comparative data presented above, robust and standardized experimental protocols are essential. Here, we outline the methodologies for key in vitro assays.

I. Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay provides a measure of a compound's susceptibility to Phase I metabolism.

Experimental Workflow

G cluster_prep Preparation cluster_inc Incubation cluster_samp Sampling & Quenching cluster_analysis Analysis prep_hlm Thaw & Dilute HLM (e.g., to 1 mg/mL) incubation Incubate HLM, NADPH, & Test Compound at 37°C prep_hlm->incubation Add to reaction prep_nadph Prepare NADPH Regenerating System prep_nadph->incubation prep_cpd Prepare Test Compound Stock Solution (in DMSO) prep_cpd->incubation time_points Take Aliquots at Time Points (0, 5, 15, 30, 45 min) incubation->time_points quench Quench Reaction with Ice-Cold Acetonitrile (+ Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate % Remaining, t½, and Intrinsic Clearance analyze->calc G cluster_prep Preparation cluster_mix Mixing & Equilibration cluster_sep Separation cluster_analysis Analysis prep_dmso Prepare PROTAC® Stock Solution in DMSO (e.g., 10 mM) add_dmso Add DMSO Stock to Aqueous Buffer in a Multi-well Plate prep_dmso->add_dmso prep_buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) prep_buffer->add_dmso shake Shake for 1-2 hours at Room Temperature add_dmso->shake filter Filter through a Solubility Filter Plate shake->filter quantify Quantify Concentration in Filtrate via LC-MS or UV-Vis filter->quantify compare Compare to a Standard Curve to Determine Solubility (µM) quantify->compare

Caption: Workflow for the Kinetic Solubility Assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a high-concentration stock solution of the test PROTAC® in 100% DMSO (e.g., 10 mM).

    • Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation:

    • In a multi-well plate, add a small volume of the DMSO stock solution to the aqueous buffer. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.

    • The final theoretical concentration of the PROTAC®, if fully soluble, is typically set high (e.g., 200 µM).

  • Equilibration:

    • Seal the plate and shake at room temperature for a defined period (e.g., 1.5 to 2 hours) to allow for the precipitation of the insoluble compound.

  • Separation:

    • Separate the solid precipitate from the saturated solution. This is commonly done by filtering the samples through a solubility filter plate (e.g., 0.45 µm).

  • Quantification:

    • Analyze the clear filtrate to determine the concentration of the dissolved PROTAC®. This can be done using various analytical techniques, such as LC-MS/MS, HPLC-UV, or direct UV-Vis spectroscopy in a UV-compatible plate.

    • The measured concentration is reported as the kinetic solubility.

Conclusion: Rational Linker Design for Superior PROTAC®s

The era of viewing the PROTAC® linker as a passive component is over. As the field of targeted protein degradation matures, rational linker design has become a cornerstone of developing clinically viable therapeutics. The incorporation of piperazine and other saturated heterocycles represents a significant advancement over traditional flexible linkers. By providing a strategic balance of conformational rigidity and favorable physicochemical properties, piperazine linkers directly address two of the most pressing challenges in PROTAC® development: metabolic instability and poor aqueous solubility.

As demonstrated by the comparative data, this approach can lead to PROTAC®s with dramatically improved pharmacokinetic profiles, paving the way for the next generation of potent and effective protein degraders. The experimental protocols detailed herein provide the necessary tools for researchers to rigorously evaluate these critical properties and guide the optimization of their own PROTAC® candidates.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312.
  • Han, X., Wang, C., Qin, C., Xiang, W., Fernandez-Salas, E., Yang, C. Y., Wang, M., Zhao, L., Xu, T., Chinnaswamy, K., Delproposto, J., Stuckey, J., & Wang, S. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 62(2), 941–964.
  • Chessum, N. E. A., Sharp, S. Y., Caldwell, J. J., Pasqua, A. E., Wilding, B., Colombano, G., Collins, I., Ozer, B., Richards, M., Rowlands, M., Stubbs, M., Burke, R., McAndrew, P. C., Clarke, P. A., Workman, P., Cheeseman, M. D., & Jones, K. (2018). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Journal of Medicinal Chemistry, 61(3), 918–933.
  • Goracci, L., Tinivella, A., & Cruciani, G. (2020). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 15(19), 1795–1805.
  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC medicinal chemistry, 13(9), 1106–1117.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5).
  • Goracci, L., et al. (2020).
  • Scarpino, A., et al. (2022).
  • Han, X., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 62(2), 941-964.
  • Chessum, N. E. A., et al. (2018). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Journal of Medicinal Chemistry, 61(3), 918-933.
  • Chessum, N. E. A., et al. (2018). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Journal of Medicinal Chemistry.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.

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Comparative

The Rigidity Enigma: A Comparative Guide to Assessing Linker Impact on PROTAC-Induced Protein Degradation

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge. Among the three core components of a PROTAC—the warhead, the E3 ligase ligand, and the linker—it is the often-underestimated linker that orchestrates the delicate dance of ternary complex formation and subsequent protein degradation. This guide provides an in-depth, comparative analysis of how linker rigidity, a critical design parameter, profoundly influences PROTAC efficacy, offering field-proven insights and detailed experimental methodologies to empower your research.

The PROTAC Mechanism: More Than Just a Tether

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system to eliminate proteins of interest (POIs).[1][] This is achieved by forming a ternary complex between the POI and an E3 ubiquitin ligase, facilitated by the PROTAC molecule.[] The linker's role is not merely to connect the two binding moieties but to optimally position them to induce favorable protein-protein interactions within the ternary complex, a phenomenon known as cooperativity, which is crucial for efficient ubiquitination and degradation.[3][4]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits PolyUb_POI Polyubiquitinated POI E3->PolyUb_POI Ubiquitination Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ub Ubiquitin PolyUb_POI->Proteasome Recognition & Degradation

Caption: The PROTAC mechanism of action.

The Spectrum of Linker Rigidity: From Flexible Chains to Constrained Scaffolds

PROTAC linkers can be broadly categorized into two main classes: flexible and rigid.[4] The choice between these has significant consequences for a PROTAC's behavior.

  • Flexible Linkers: Predominantly composed of alkyl chains or polyethylene glycol (PEG) units, these linkers offer a high degree of conformational freedom.[4][] This flexibility can be advantageous in early-stage discovery, as it increases the probability of achieving a productive ternary complex geometry.[4] However, this conformational freedom comes at a cost—a significant entropic penalty upon binding, which can destabilize the ternary complex.[4]

  • Rigid Linkers: These linkers incorporate structural elements that restrict conformational flexibility, such as aromatic rings, cycloalkanes (e.g., piperazine, piperidine), alkynes, and spirocyclic systems.[1][][6] By pre-organizing the PROTAC into a bioactive conformation, rigid linkers can reduce the entropic penalty of ternary complex formation, potentially leading to enhanced stability and selectivity.[4] However, a poorly designed rigid linker may lock the PROTAC in a non-productive conformation, completely abrogating its activity.[3]

Linker_Comparison cluster_flexible Flexible Linkers (e.g., Alkyl, PEG) cluster_rigid Rigid Linkers (e.g., Aromatic, Cyclic) flex_node High Conformational Freedom - Increased chance of productive binding - High entropic penalty upon binding rigid_node Restricted Conformation - Pre-organized for bioactive state - Lower entropic penalty - Risk of non-productive conformation

Caption: Flexible vs. Rigid Linker Characteristics.

Assessing the Impact: A Guide to Key Experiments

A systematic evaluation of linker rigidity requires a multi-pronged experimental approach. Below are detailed methodologies for assessing the critical parameters influenced by linker design.

Cellular Degradation Potency: DC50 and Dmax Determination

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Experimental Protocol: Western Blotting for DC50/Dmax Determination

This protocol is a self-validating system as it includes both a positive control (a known potent PROTAC) and a negative control (vehicle), allowing for clear interpretation of the test PROTAC's activity.

  • Cell Culture and Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment. For a 6-well plate, a common starting point is 5 x 10^5 cells per well.[7]

  • PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTACs (both flexible and rigid linker variants). A typical concentration range would be from 1 µM down to picomolar concentrations. Include a vehicle control (e.g., DMSO) and a positive control if available.

  • Incubation: Incubate the treated cells for a predetermined time, typically 18-24 hours, to allow for protein degradation.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Separate 20-50 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control. Plot the normalized POI levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Comparative Data: Linker Rigidity and Degradation Potency

PROTAC SystemLinker TypeDC50DmaxReference
SMARCA2/4 Degrader Flexible (PEG-like)Less Potent-Farnaby et al. (2019)
SMARCA2/4 Degrader Rigid (benzyl)More Potent>90%Farnaby et al. (2019)
AR-targeting SNIPER Flexible (PEG)3 µM-Shibata et al. (2018)
AR-targeting SNIPER Rigid (phenyl)No Activity-Shibata et al. (2018)
BTK Degrader Flexible (alkyl, 21 atoms)3 nM96%[3]
BTK Degrader Flexible (alkyl, 29 atoms)292 nM76%[3]

Note: This table presents a qualitative and quantitative summary from the cited literature. Direct comparison of absolute values between different systems should be made with caution.

Ternary Complex Formation and Stability: Biophysical Interrogation

The stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency.[3] Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable for quantifying the thermodynamics and kinetics of ternary complex formation.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[9]

  • Sample Preparation: Prepare purified POI, E3 ligase, and PROTAC in the same dialysis buffer to minimize buffer mismatch effects.

  • Binary Interactions:

    • To determine the binding affinity of the PROTAC for the POI, titrate the PROTAC into a solution of the POI.

    • Similarly, titrate the PROTAC into a solution of the E3 ligase to determine its binding affinity for the ligase.

  • Ternary Complex Formation:

    • To measure the affinity of the POI for the pre-formed PROTAC-E3 ligase complex, titrate the POI into a solution containing the PROTAC and the E3 ligase.

  • Data Analysis: Analyze the resulting thermograms to determine the binding constants for both the binary and ternary interactions. The cooperativity (α) of ternary complex formation can then be calculated as the ratio of the dissociation constant of the PROTAC for the POI in the absence of the E3 ligase to the dissociation constant in its presence. An α value greater than 1 indicates positive cooperativity.

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time, providing kinetic information (association and dissociation rates) in addition to affinity data.[10][11]

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity.

  • Ternary Complex Analysis:

    • Inject a mixture of the PROTAC and the POI over the immobilized E3 ligase.

    • Alternatively, inject the POI over the surface after a pre-incubation with the PROTAC.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants for the formation and decay of the ternary complex. The stability of the complex can be inferred from the dissociation rate (off-rate).

Experimental_Workflow cluster_degradation Cellular Degradation Assays cluster_biophysical Biophysical Assays cluster_permeability Permeability Assays WB Western Blot (DC50, Dmax) ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics, Cooperativity) PAMPA PAMPA (Passive Permeability) SPR Surface Plasmon Resonance (SPR) (Kinetics, Affinity) Caco2 Caco-2 Assay (Active Transport, Efflux)

Caption: Key Experimental Assays for PROTAC Characterization.

Cellular Permeability and Pharmacokinetic Properties

For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target.[1][] Linker properties significantly influence a PROTAC's physicochemical characteristics and, consequently, its permeability and pharmacokinetic (PK) profile.[12]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that measures the passive diffusion of a compound across an artificial lipid membrane, providing a good initial assessment of its likely permeability.[13][14]

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[15]

  • Compound Addition: The test PROTAC is added to the donor wells.

  • Incubation: The plate is incubated to allow the compound to diffuse across the artificial membrane into the acceptor wells.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[][17] This assay can assess both passive and active transport, as well as efflux.[18]

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for 21-28 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer Yellow.

  • Permeability Assay: The test PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.

  • Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A)/Papp(A-B)) is calculated to determine if the PROTAC is a substrate for efflux transporters.

Comparative Data: Linker Rigidity and Physicochemical Properties

Linker FeatureImpact on PermeabilityImpact on Metabolic StabilityRationale
Flexible (Alkyl/PEG) Can be detrimental due to high number of rotatable bonds and increased polar surface area (for PEG)Can be more susceptible to oxidative metabolismHigh flexibility can lead to less compact conformations.
Rigid (Cyclic/Aromatic) Can be beneficial by promoting more compact, "chameleon-like" conformationsCan be more stable due to reduced susceptibility to metabolismConstrained conformation can shield metabolically labile sites.

Conclusion: A Balancing Act in PROTAC Design

The rigidity of the linker is a critical parameter in PROTAC design that requires careful consideration and empirical validation. There is no one-size-fits-all solution; the optimal linker will be highly dependent on the specific POI and E3 ligase pair. Flexible linkers offer an advantage in early discovery by broadly sampling conformational space, but they may lead to suboptimal ternary complex stability and poor pharmacokinetic properties. Conversely, rigid linkers can enhance ternary complex stability and improve drug-like properties, but they require a more profound structural understanding to avoid designing inactive molecules.

By employing the systematic, multi-parameter experimental approach outlined in this guide—encompassing cellular degradation assays, biophysical characterization of the ternary complex, and permeability assessments—researchers can rationally navigate the complex interplay between linker rigidity and PROTAC efficacy, ultimately accelerating the development of novel protein-degrading therapeutics.

References

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